Ethambutol Hydrochloride
Description
TB can be an opportunistic infection (OI) of HIV.
This compound is the hydrochloride salt form of ethambutol, an ethylenediamine derivative with antibacterial activity, specifically effective against mycobacteria. Although the exact mechanism of action of this compound is unknown, this compound inhibits the transfer of mycolic acids into the cell wall of bacteria, which impedes bacterial cell growth. This agent may also interfere with RNA synthesis or inhibit other cell metabolism, thereby preventing cell multiplication and causing cell death.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1967 and is indicated for tuberculosis and pulmonary tuberculosis and has 2 investigational indications.
See also: Ethambutol (has active moiety).
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAHHJJRFHRVPV-BZDVOYDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCCNC(CC)CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NCCN[C@@H](CC)CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045345 | |
| Record name | Ethambutol dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070-11-7, 22196-75-4 | |
| Record name | Ethambutol hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+-)-Ethambutol dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022196754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethambutol dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [S-(R*,R*)]-2,2'-(ethylenediimino)dibutan-1-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHAMBUTOL DIHYDROCHLORIDE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNG307DJ5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETHAMBUTOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE4VW5FO07 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Stereochemical Dichotomy of Ethambutol: A Technical Guide to its Enantioselective Antitubercular Activity and Non-Stereoselective Toxicity
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethambutol, a cornerstone of first-line antituberculosis therapy, presents a compelling case study in the profound impact of stereochemistry on pharmacological activity. This technical guide provides an in-depth exploration of the chirality of ethambutol and the divergent biological activities of its stereoisomers. We will dissect the stereoselective mechanism of action responsible for the potent antitubercular effects of the (S,S)-enantiomer, and contrast it with the non-stereoselective toxicity, primarily optic neuritis, associated with all its isomers. This document furnishes detailed experimental methodologies, quantitative data on biological activity, and visual representations of key pathways to serve as a comprehensive resource for researchers in tuberculosis drug development and chiral pharmacology.
Introduction: The Chiral Nature of Ethambutol
Ethambutol possesses two chiral centers, giving rise to three stereoisomers: a pair of enantiomers, (S,S)-(+)-ethambutol and (R,R)-(-)-ethambutol, and an achiral meso-form, (R,S)-ethambutol.[1] The spatial arrangement of the ethyl and hydroxymethyl groups at these chiral centers dictates the molecule's interaction with its biological targets, leading to a stark differentiation in therapeutic efficacy and a concerning similarity in toxicological profile. The clinically utilized form of ethambutol is the pure (S,S)-enantiomer, a decision driven by its superior antitubercular activity.[1]
Antitubercular Activity: A Stereoselective Phenomenon
The antitubercular activity of ethambutol is almost exclusively attributed to the (S,S)-enantiomer.[1] This stereoselectivity is a direct consequence of the specific interactions between the drug molecule and its enzymatic targets within the Mycobacterium tuberculosis cell wall biosynthetic pathway.
Mechanism of Action
(S,S)-Ethambutol exerts its bacteriostatic effect by inhibiting arabinosyl transferases, specifically the EmbA, EmbB, and EmbC enzymes.[2][3] These enzymes are crucial for the polymerization of D-arabinofuranose into arabinan, a key component of both arabinogalactan and lipoarabinomannan, which are essential structural elements of the mycobacterial cell wall. The inhibition of these enzymes disrupts the formation of the mycolyl-arabinogalactan-peptidoglycan complex, compromising the integrity of the cell wall and rendering the bacterium susceptible to other drugs and host immune responses.
Quantitative Analysis of Antitubercular Activity
The profound difference in the antitubercular potency of the ethambutol stereoisomers is evident in their Minimum Inhibitory Concentration (MIC) values. While specific MIC values for the (R,R) and meso isomers are not widely reported due to their significantly lower activity, the relative potency has been established.
| Stereoisomer | Relative Potency vs. (S,S)-Ethambutol | MIC against M. tuberculosis H37Rv (µg/mL) |
| (S,S)-(+)-Ethambutol | 1 (Reference) | 1-5 |
| (R,R)-(-)-Ethambutol | ~1/500th | >100 |
| meso-Ethambutol | ~1/12th | >20 |
Table 1: Comparative Antitubercular Activity of Ethambutol Stereoisomers. The MIC values for (S,S)-Ethambutol are commonly reported in the range of 1-5 µg/mL against susceptible strains of M. tuberculosis. The potencies of the (R,R) and meso isomers are presented relative to the (S,S) enantiomer, as specific MIC values are often above testable concentrations.
Caption: Stereoselective Inhibition of Mycobacterial Cell Wall Synthesis by Ethambutol Enantiomers.
Ocular Toxicity: A Non-Stereoselective Side Effect
The primary dose-limiting toxicity of ethambutol is optic neuritis, a serious condition that can lead to blurred vision, color blindness, and in severe cases, irreversible vision loss. Troublingly, this adverse effect is not stereoselective; all three isomers of ethambutol are considered equipotent in causing optic neuropathy.
Proposed Mechanism of Optic Neuritis
The precise mechanism of ethambutol-induced optic neuritis is not fully elucidated, but the leading hypothesis centers on mitochondrial dysfunction within the retinal ganglion cells. Ethambutol and its metabolites are known to be chelating agents for divalent cations, particularly zinc and copper. These metal ions are essential cofactors for critical mitochondrial enzymes, including cytochrome c oxidase (complex IV) and superoxide dismutase. By sequestering these ions, ethambutol disrupts the mitochondrial respiratory chain and antioxidant defenses, leading to oxidative stress, ATP depletion, and ultimately, apoptosis of retinal ganglion cells.
References
The Discovery and Synthesis of Ethambutol: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethambutol, a cornerstone of modern combination therapy for tuberculosis, was discovered in 1961 at the Lederle Laboratories of American Cyanamid.[1][2] This discovery was the result of a systematic and random screening of synthetic compounds for antitubercular activity. A key finding in its early development was the pronounced stereospecificity of its biological action, with the dextrorotatory (+)-(S,S)-enantiomer exhibiting potent activity against Mycobacterium tuberculosis. This guide provides a detailed technical overview of the history of ethambutol's discovery and chemical synthesis, including experimental protocols from seminal studies, quantitative data on its activity, and visualizations of the discovery and synthesis workflows.
Discovery of Ethambutol
The discovery of ethambutol emerged from a broad-based synthetic and screening program at Lederle Laboratories aimed at identifying new antitubercular agents.[2] The compound, chemically known as 2,2'-(ethylenediimino)-di-1-butanol, was identified through its activity against Mycobacterium tuberculosis in both in vitro and in vivo assays.
Initial Screening and Discovery
While the precise details of the initial random screening are not extensively documented in readily available literature, the general approach of the era involved testing a large number of newly synthesized chemical compounds for their ability to inhibit the growth of M. tuberculosis. This was a common and successful strategy in the mid-20th century for discovering new antimicrobial agents.
Stereospecificity of Antitubercular Activity
A pivotal moment in the early research on ethambutol was the discovery of its remarkable stereospecific activity. The molecule has two chiral centers, leading to three possible stereoisomers: a dextrorotatory ((+)-(S,S)) enantiomer, a levorotatory ((-)-(R,R)) enantiomer, and an inactive meso form. Early investigations by Thomas and colleagues in 1961 demonstrated that the antitubercular activity resided almost exclusively in the dextro-(S,S) isomer.[1]
Table 1: Comparative Antitubercular Activity of Ethambutol Stereoisomers
| Stereoisomer | Relative Potency |
| (+)-(S,S)-Ethambutol | ~500x more potent than (-)-(R,R)-Ethambutol |
| (+)-(S,S)-Ethambutol | ~12x more potent than meso-Ethambutol |
| (-)-(R,R)-Ethambutol | Essentially inactive |
Source: Based on data from early studies on ethambutol's stereospecificity.[1]
This high degree of stereoselectivity strongly suggested a specific interaction with a macromolecular target within the mycobacterium, a hypothesis that was later confirmed.
Early In Vivo and In Vitro Studies
Following its initial discovery, ethambutol was promptly evaluated in animal models of tuberculosis. These studies confirmed its efficacy and paved the way for clinical investigations. Early in vitro studies by Forbes, Kuck, and Peets in 1962 began to probe its mechanism of action. Their work with Mycobacterium smegmatis showed that ethambutol arrested cell multiplication and that its inhibitory effect was not immediate, suggesting an interference with metabolic processes required for growth. These initial studies also noted that ethambutol was rapidly taken up by both replicating and non-replicating mycobacteria but was only active against actively dividing bacilli. The early hypotheses pointed towards an impairment of glycerol and RNA synthesis.
Chemical Synthesis of Ethambutol
The original and most common synthesis of ethambutol involves the reaction of the chirally pure (+)-2-amino-1-butanol with a 1,2-dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane.
Original Synthesis Method by Wilkinson and Coworkers
The seminal work on the synthesis of ethambutol was reported by Wilkinson and his team at Lederle Laboratories. The key step is the N-alkylation of two molecules of (+)-2-amino-1-butanol with a 1,2-dihaloethane.
Experimental Protocol: Synthesis of (+)-(S,S)-Ethambutol
-
Reactants: (+)-2-Amino-1-butanol and 1,2-dichloroethane.
-
Reaction Conditions: The reaction is typically carried out by heating the two reactants together. The specific temperature and reaction time can vary, but a common approach involves refluxing the mixture.
-
Stoichiometry: A molar excess of the aminobutanol derivative is often used to drive the reaction to completion and minimize the formation of undesired byproducts.
-
Purification: After the reaction, the resulting ethambutol is isolated and purified. This can be achieved through crystallization of its dihydrochloride salt, which is the common pharmaceutical form.
Alternative Synthetic Routes
Over the years, several alternative synthetic strategies for ethambutol have been developed, often focusing on more efficient or stereoselective methods. Some of these approaches include:
-
Synthesis from Nitropropane: This method involves the oxymethylation of nitropropane with formaldehyde, followed by reduction of the nitro group to an amine to form racemic 2-amino-1-butanol. The racemate is then resolved using a chiral acid, such as L-(+)-tartaric acid, to isolate the desired (S)-enantiomer, which is then reacted with 1,2-dichloroethane.
-
Synthesis from 1-Butene: Another route starts with the reaction of 1-butene and acetonitrile in the presence of chlorine, which, after a series of steps including hydrolysis, yields racemic 2-amino-1-butanol. This is then resolved and converted to ethambutol.
-
Asymmetric Synthesis: More modern approaches have focused on the asymmetric synthesis of the key intermediate, (S)-2-amino-1-butanol, to avoid the need for resolution of a racemic mixture.
Mechanism of Action
While early studies pointed to interference with RNA and glycerol metabolism, the precise mechanism of action of ethambutol was later elucidated. It is now known to be a specific inhibitor of the mycobacterial arabinosyltransferases. These enzymes are crucial for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. By inhibiting these enzymes, ethambutol disrupts the formation of the cell wall, leading to increased permeability and ultimately inhibiting bacterial growth.
Visualizations
Ethambutol Discovery Workflow
Caption: Workflow of the discovery and early development of ethambutol.
General Synthesis Pathway of Ethambutol
References
The Molecular Basis of Ethambutol's Bacteriostatic Effect: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethambutol is a cornerstone first-line bacteriostatic agent in the combination therapy of tuberculosis and other mycobacterial infections. Its efficacy lies in the specific disruption of the mycobacterial cell wall synthesis, a complex and unique structure essential for the bacterium's survival. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning ethambutol's action, from its primary cellular targets to the resultant physiological consequences for the bacterium. We delve into the quantitative aspects of its inhibitory effects, detail key experimental protocols for its study, and provide visual representations of the critical pathways and experimental workflows.
Introduction: The Mycobacterial Cell Wall as a Drug Target
The cell wall of Mycobacterium tuberculosis and other mycobacteria is a formidable and intricate barrier, unlike that of most other bacteria.[1] It is characterized by a high lipid content, which confers resistance to many common antibiotics and contributes to the pathogen's persistence.[1] A key component of this wall is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. This macromolecular structure consists of a peptidoglycan layer covalently linked to a highly branched polysaccharide, arabinogalactan, which is in turn esterified with long-chain mycolic acids.[2][][4] The integrity of this complex is paramount for the bacterium's viability, making the biosynthetic pathways of its components attractive targets for antimicrobial agents. Ethambutol exploits a vulnerability in the synthesis of the arabinan domains of both arabinogalactan and lipoarabinomannan.
Mechanism of Action: Inhibition of Arabinosyltransferases
Ethambutol's primary mechanism of action is the inhibition of arabinosyltransferases, a family of enzymes crucial for the polymerization of D-arabinofuranose residues into the arabinan components of arabinogalactan and lipoarabinomannan (LAM). This inhibitory action disrupts the formation of the mycobacterial cell wall, leading to increased permeability and a bacteriostatic effect, meaning it inhibits bacterial growth rather than directly killing the bacteria.
The key targets of ethambutol are the products of the embCAB operon: EmbA, EmbB, and EmbC. These are membrane-embedded enzymes that catalyze the transfer of arabinose from the donor decaprenyl-phospho-arabinose (DPA) to the growing arabinan chains.
-
EmbA and EmbB are primarily involved in the synthesis of the arabinan portion of arabinogalactan.
-
EmbC is essential for the synthesis of the arabinan core of lipoarabinomannan (LAM), a key lipopolysaccharide involved in host-pathogen interactions.
Recent structural studies using cryo-electron microscopy and X-ray crystallography have revealed that ethambutol binds to a site within EmbB and EmbC that overlaps with the binding sites for both the arabinosyl donor and acceptor substrates. This competitive inhibition effectively halts the elongation of the arabinan chains.
The Arabinogalactan Biosynthesis Pathway and Ethambutol's Point of Intervention
The synthesis of arabinogalactan is a multi-step process that begins in the cytoplasm and is completed in the periplasm. The following diagram illustrates the key stages of this pathway and highlights where ethambutol exerts its inhibitory effect.
Caption: Arabinogalactan biosynthesis pathway and the inhibitory action of ethambutol.
Consequences of Arabinosyltransferase Inhibition
The inhibition of arabinan synthesis has several downstream consequences for the mycobacterial cell:
-
Disruption of the mAGP Complex: The lack of arabinan chains prevents the attachment of mycolic acids, leading to a defective mAGP complex. This compromises the structural integrity and impermeability of the cell wall.
-
Increased Cell Wall Permeability: The compromised cell wall becomes more permeable to other substances, including other antibiotics. This is the basis for the synergistic effect observed when ethambutol is used in combination with other anti-tuberculosis drugs like rifampicin and erythromycin.
-
Bacteriostasis: While the disruption of the cell wall is significant, it does not typically lead to immediate cell lysis. Instead, it halts the growth and replication of the bacteria, resulting in a bacteriostatic effect. Studies have shown that ethambutol specifically blocks the apical cell wall synthesis required for cell elongation, while cell division may still occur to some extent.
Molecular Basis of Ethambutol Resistance
Resistance to ethambutol is primarily associated with mutations in the embB gene. These mutations often occur in a specific region of the gene known as the ethambutol resistance-determining region (ERDR). The most frequently observed mutations are at codon 306, where methionine is replaced by isoleucine, leucine, or valine. These amino acid substitutions are believed to alter the binding affinity of ethambutol to the EmbB protein, thereby reducing the drug's inhibitory effect.
Quantitative Data on Ethambutol's Bacteriostatic Effect
The in vitro activity of ethambutol is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
| Mycobacterium Species | Strain Type | MIC Range (mg/L) | Reference |
| M. tuberculosis | Susceptible | ≤ 2.5 | |
| M. tuberculosis | Resistant (with embB mutations) | ≥ 3.125 | |
| M. tuberculosis | Resistant (with embB Met306Ile mutations) | ~20 | |
| M. tuberculosis | Resistant (with embB Met306Leu/Val mutations) | ~40 | |
| M. avium complex | - | 1 - >32 | |
| M. abscessus, M. chelonae | Naturally Resistant | ≥ 64 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Resazurin Microtiter Assay (REMA)
This method provides a quantitative measure of ethambutol's in vitro activity against mycobacteria.
Principle: Resazurin, a blue redox indicator, is reduced to the pink-colored resorufin by metabolically active cells. The color change provides a visual assessment of bacterial growth inhibition.
Methodology:
-
Preparation of Ethambutol Solutions: A stock solution of ethambutol is prepared and serially diluted in Middlebrook 7H9 broth in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.125 to 32 mg/L).
-
Inoculum Preparation: A suspension of the mycobacterial isolate is prepared and adjusted to a McFarland standard of 0.5 (approximately 1 x 107 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing no drug and no bacteria are also included.
-
Incubation: The plate is sealed and incubated at 37°C for a specified period (typically 7 days for M. tuberculosis).
-
Addition of Resazurin: A solution of resazurin is added to each well, and the plate is re-incubated for 24-48 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of ethambutol that prevents the color change from blue to pink.
Arabinosyltransferase Assay
This in vitro assay directly measures the inhibitory effect of ethambutol on the activity of arabinosyltransferases.
Principle: The assay measures the transfer of arabinose from a donor substrate to an acceptor substrate, catalyzed by arabinosyltransferases present in mycobacterial cell membrane preparations.
Methodology:
-
Preparation of Mycobacterial Membranes: Mycobacterial cells are grown to mid-log phase, harvested, and lysed to prepare a membrane fraction rich in arabinosyltransferases.
-
Assay Mixture: The reaction mixture typically contains:
-
Mycobacterial membrane preparation (enzyme source)
-
A synthetic arabinoside acceptor substrate
-
A lipid-linked arabinose donor substrate (e.g., farnesyl phosphoarabinose)
-
Buffer and necessary cofactors (e.g., MgCl2)
-
Varying concentrations of ethambutol
-
-
Reaction: The reaction is initiated by adding the donor substrate and incubated at 37°C.
-
Termination and Analysis: The reaction is stopped, and the products are extracted. The transfer of arabinose to the acceptor is quantified, often using mass spectrometry to analyze the reaction products. The inhibitory effect of ethambutol is determined by comparing the product formation in the presence and absence of the drug.
Workflow for Investigating Ethambutol Resistance
The following diagram outlines a typical workflow for identifying the molecular basis of ethambutol resistance in a clinical isolate of M. tuberculosis.
Caption: Workflow for the investigation of ethambutol resistance.
Conclusion and Future Directions
Ethambutol remains a critical component of anti-tuberculosis therapy due to its specific targeting of the unique mycobacterial cell wall. A thorough understanding of its molecular basis of action, including its interaction with the Emb arabinosyltransferases and the consequences of this inhibition, is vital for both the effective clinical use of the drug and the development of novel anti-mycobacterial agents. The elucidation of the three-dimensional structures of the Emb-ethambutol complexes has provided a significant leap forward, offering a structural basis for understanding drug resistance and paving the way for the rational design of new drugs that can overcome existing resistance mechanisms. Future research should focus on leveraging this structural information to develop next-generation arabinosyltransferase inhibitors with improved potency and a reduced propensity for resistance development.
References
The In Vivo Journey of Ethambutol Hydrochloride: A Deep Dive into its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of ethambutol hydrochloride, a cornerstone in the treatment of tuberculosis. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this essential medication is critical for optimizing therapeutic regimens, minimizing toxicity, and guiding the development of new anti-tubercular agents.
Pharmacokinetic Profile
This compound is primarily administered orally and exhibits a well-characterized pharmacokinetic profile. Following administration, the drug is readily absorbed from the gastrointestinal tract.
Absorption
Oral bioavailability of ethambutol is approximately 75-80%.[1][2] Peak serum concentrations (Cmax) are typically reached within 2 to 4 hours (Tmax) after administration.[1][3][] Co-administration with a high-fat meal can delay the time to reach Cmax and slightly reduce the peak concentration, while administration with antacids can also lead to a reduction in Cmax. Therefore, it is recommended to administer ethambutol on an empty stomach to ensure optimal absorption.
Distribution
Ethambutol is widely distributed throughout the body. Notably, its concentration in erythrocytes is approximately twice that in plasma. The volume of distribution in patients coinfected with tuberculosis and HIV has been estimated to be 76.2 L. Plasma protein binding of ethambutol is relatively low, in the range of 20-30%.
Metabolism
The metabolism of ethambutol is a two-step process that primarily occurs in the liver. The initial step involves the oxidation of ethambutol by alcohol dehydrogenase to an aldehyde intermediate. This intermediate is then further oxidized to form the main metabolite, 2,2'-(ethylenediimino)-di-butyric acid, a dicarboxylic acid derivative.
Excretion
The primary route of elimination for ethambutol and its metabolites is through the kidneys. Approximately 50% of an administered dose is excreted unchanged in the urine, with an additional 8-15% appearing as the inactive metabolites. A smaller portion, around 20-22% of the initial dose, is eliminated unchanged in the feces. The elimination half-life of ethambutol is approximately 3.3 hours in individuals with normal renal function. However, in patients with renal impairment, the half-life can be significantly prolonged to 7 hours or more, necessitating dose adjustments.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound from various studies.
Table 1: Single-Dose Pharmacokinetic Parameters of Ethambutol (25 mg/kg) in Healthy Adults
| Parameter | Fasting State | With High-Fat Meal | With Antacids |
| Cmax (µg/mL) | 4.5 ± 1.0 | 3.8 ± 0.8 | 3.3 ± 0.5 |
| Tmax (h) | 2.5 ± 0.9 | 3.2 ± 1.3 | 2.9 ± 1.2 |
| AUC0-∞ (µg·h/mL) | 28.9 ± 4.7 | 29.6 ± 4.7 | 27.5 ± 5.9 |
| Data from Peloquin et al. (1999) |
Table 2: General Pharmacokinetic Parameters of Ethambutol
| Parameter | Value | Conditions/Patient Population |
| Oral Bioavailability | ~75-80% | Healthy Adults |
| Plasma Protein Binding | 20-30% | |
| Volume of Distribution (Vd) | 76.2 L | TB/HIV coinfected patients |
| Elimination Half-life (t½) | 3.3 hours | Normal renal function |
| Elimination Half-life (t½) | ≥ 7 hours | Renal failure |
| Oral Clearance | 77.4 L/h | TB/HIV coinfected patients |
| Data compiled from DrugBank and other sources. |
Experimental Protocols
This section outlines a typical experimental design for a pharmacokinetic study of this compound in healthy volunteers.
Study Design
A randomized, crossover study design is frequently employed to assess the pharmacokinetics of ethambutol under different conditions (e.g., fasting vs. fed state). A washout period of at least one week is typically implemented between treatment arms.
Subject Population
Healthy adult male and female volunteers are recruited for these studies. Exclusion criteria often include a history of renal or hepatic disease, gastrointestinal disorders, or hypersensitivity to the drug.
Drug Administration
A single oral dose of this compound (e.g., 25 mg/kg) is administered with a standardized volume of water. For studies investigating food effects, a standardized high-fat meal is given shortly before drug administration.
Sample Collection
Blood samples are collected via an indwelling catheter at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, and 48 hours). Plasma is separated by centrifugation and stored at -70°C until analysis. Urine samples may also be collected over specified intervals to determine renal clearance.
Analytical Method
Plasma concentrations of ethambutol are typically quantified using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods provide the necessary sensitivity and specificity for accurate determination of drug levels.
Pharmacokinetic Analysis
Non-compartmental analysis is commonly used to determine key pharmacokinetic parameters from the plasma concentration-time data. These parameters include Cmax, Tmax, area under the concentration-time curve (AUC), elimination half-life (t½), and clearance (CL).
Visualizing Key Processes
The following diagrams illustrate the metabolic pathway of ethambutol and a typical experimental workflow for a pharmacokinetic study.
Caption: Metabolic pathway of ethambutol.
References
In Vitro Susceptibility of Mycobacterial Species to Ethambutol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro susceptibility of various mycobacterial species to Ethambutol, a first-line bacteriostatic agent critical in the treatment of tuberculosis and other mycobacterial infections. This document outlines detailed experimental protocols for susceptibility testing, presents quantitative data on minimum inhibitory concentrations (MICs), and visualizes the underlying molecular pathways of Ethambutol's action and resistance.
Introduction
Ethambutol [(S,S')-2,2'-(ethylenediimino)di-1-butanol] is an essential component of the multi-drug regimen for treating tuberculosis (TB), primarily caused by Mycobacterium tuberculosis. Its activity extends to other nontuberculous mycobacteria (NTM), including the Mycobacterium avium complex (MAC). Ethambutol's mechanism of action involves the inhibition of arabinosyl transferases, which are crucial enzymes for the synthesis of the mycobacterial cell wall. Understanding the in vitro susceptibility patterns of different mycobacterial species to Ethambutol is paramount for effective clinical management and the development of new anti-mycobacterial agents.
Mechanism of Action and Resistance
Ethambutol's primary target is the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. It specifically inhibits the arabinosyl transferase enzymes encoded by the embCAB operon. These enzymes—EmbA, EmbB, and EmbC—are responsible for the polymerization of arabinose into the arabinan domains of arabinogalactan and lipoarabinomannan (LAM).[1][2][][4][5] Inhibition of these enzymes disrupts the formation of the mycolyl-arabinogalactan-peptidoglycan complex, leading to increased cell wall permeability and growth inhibition.
Resistance to Ethambutol in M. tuberculosis is primarily associated with mutations in the embB gene, with the most common mutations occurring at codon 306. These mutations are thought to alter the structure of the EmbB protein, reducing its affinity for Ethambutol and thereby conferring resistance. Strains with Met306Leu or Met306Val substitutions in EmbB have been observed to have generally higher MICs than those with Met306Ile substitutions.
References
Ethambutol's Impact on Mycobacterial Cell Wall Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms by which ethambutol [EMB] disrupts the synthesis of the mycobacterial cell wall, a critical target in the treatment of tuberculosis. The document outlines the core biochemical pathways affected, presents quantitative data on ethambutol's efficacy, details relevant experimental protocols, and provides visual representations of the key molecular interactions and experimental workflows.
Core Mechanism of Action: Inhibition of Arabinosyltransferases
Ethambutol is a bacteriostatic agent that specifically targets the biosynthesis of two essential components of the mycobacterial cell wall: arabinogalactan (AG) and lipoarabinomannan (LAM).[1][2][3][4][5] Its primary mode of action is the inhibition of a family of membrane-embedded arabinosyltransferases encoded by the embCAB operon. These enzymes—EmbA, EmbB, and EmbC—are responsible for the polymerization of arabinose into the arabinan domains of AG and LAM.
-
EmbA and EmbB are primarily involved in the synthesis of arabinogalactan.
-
EmbC is crucial for the synthesis of the arabinan core of lipoarabinomannan.
By inhibiting these enzymes, ethambutol effectively halts the elongation of the arabinan chains. This disruption of AG synthesis prevents the attachment of mycolic acids, leading to a compromised cell wall structure and increased permeability. The inhibition of LAM synthesis also contributes to the overall disruption of the cell envelope's integrity. Resistance to ethambutol is most commonly associated with mutations in the embB gene, particularly at codon 306.
The following diagram illustrates the inhibitory effect of ethambutol on the arabinogalactan and lipoarabinomannan biosynthesis pathways.
Quantitative Data on Ethambutol's Effects
The following tables summarize key quantitative data related to the activity of ethambutol against Mycobacterium tuberculosis and its impact on the cell wall.
Table 1: Minimum Inhibitory Concentrations (MIC) of Ethambutol
| Mycobacterial Species | Strain | Method | MIC (µg/mL) | Reference |
| M. tuberculosis | Susceptible | Resazurin Microtiter Assay (REMA) | ≤ 2.5 | |
| M. tuberculosis | Resistant | Resazurin Microtiter Assay (REMA) | ≥ 3.125 | |
| M. tuberculosis | H37Rv | Broth Dilution (7H12) | 0.5 - 2.0 | |
| M. avium | Clinical Isolates | Broth Dilution (7H12) | 1.0 - 8.0 | |
| M. marinum | Wild-type | MIC Assay | 20 | |
| M. marinum | EmbA Knockdown | MIC Assay | 5.24 |
Table 2: Ethambutol's Effect on Mycobacterial Cell Wall Composition
| Mycobacterial Species | Treatment Condition | Parameter Measured | Observation | Reference |
| M. smegmatis | 3.0 µg/mL Ethambutol | Incorporation of ¹⁴C-glucose into arabinose of AG | Immediate and complete inhibition | |
| M. smegmatis | Ethambutol Treatment | Synthesis of arabinan of LAM | Partially affected, inhibition occurred later than for AG | |
| M. smegmatis | Ethambutol Treatment | Synthesis of galactan in the cell wall core | Strongly inhibited | |
| M. smegmatis | 1 hour Ethambutol Treatment | Arabinan content in the cell wall core | >50% removed | |
| M. vaccae | Sub-inhibitory Ethambutol | Molar ratio of Galactose (Gal) to Arabinose (Ara) | Dramatic changes observed |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of ethambutol on mycobacterial cell wall synthesis.
Determination of Minimum Inhibitory Concentration (MIC)
3.1.1. Resazurin Microtiter Assay (REMA)
-
Preparation of Ethambutol Solutions: Prepare serial dilutions of ethambutol in Middlebrook 7H9 broth in a 96-well microtiter plate. Typical concentrations range from 0.125 to 32 µg/mL.
-
Inoculum Preparation: Prepare a mycobacterial suspension equivalent to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted inoculum to each well containing the ethambutol solutions. Include a drug-free growth control and a sterile control.
-
Incubation: Seal the plate and incubate at 37°C for 7 days.
-
Addition of Resazurin: Add 25 µL of 0.02% resazurin solution to each well.
-
Re-incubation: Re-incubate the plate for an additional 24-48 hours.
-
Reading Results: The MIC is the lowest concentration of ethambutol that prevents a color change of the resazurin from blue to pink. A pink color indicates bacterial growth.
3.1.2. Agar Dilution Method
-
Preparation of Agar Plates: Prepare Middlebrook 7H10 or 7H11 agar plates containing serial dilutions of ethambutol.
-
Inoculum Preparation: Prepare a mycobacterial suspension equivalent to a McFarland standard of 1.0 and dilute it 1:100.
-
Inoculation: Spot 100 µL of the diluted inoculum onto the surface of the agar plates.
-
Incubation: Incubate the plates at 37°C for 3 weeks.
-
Reading Results: The MIC is the lowest concentration of ethambutol that results in no visible bacterial growth.
The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of ethambutol.
In Vitro Arabinosyltransferase Assay
-
Preparation of Mycobacterial Fractions: Grow mycobacterial cultures and prepare enzymatically active membrane and cell wall (P60) fractions by standard procedures.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., 50 mM MOPS, pH 8.0, 5 mM β-mercaptoethanol, 10 mM MgCl₂)
-
ATP (1 mM)
-
A radiolabeled arabinose donor such as decaprenylphosphoryl-d-[¹⁴C]arabinose (DPA) or p[¹⁴C]Rpp to form DPA in situ.
-
A synthetic acceptor substrate (e.g., a pentasaccharide).
-
The prepared mycobacterial membrane and P60 fractions.
-
The inhibitor (ethambutol) at various concentrations.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2 hours.
-
Termination: Terminate the reaction by adding ethanol.
-
Analysis of Products: Analyze the reaction products by thin-layer chromatography (TLC) and autoradiography to detect the transfer of the radiolabeled arabinose to the acceptor. The intensity of the product spot will be inversely proportional to the inhibitory activity of ethambutol.
The following diagram illustrates the workflow for the in vitro arabinosyltransferase assay.
Analysis of Mycobacterial Cell Wall Composition
3.3.1. Extraction and Analysis of Mycolic Acids
-
Saponification: Resuspend the bacterial pellet in tetrabutylammonium hydroxide (TBAH) and incubate overnight at 100°C.
-
Methylation: Add dichloromethane and iodomethane to the cooled mixture and incubate at room temperature to form mycolic acid methyl esters (MAMEs).
-
Extraction: Extract the MAMEs with an organic solvent.
-
TLC Analysis: Analyze the extracted MAMEs by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. Visualize the spots by spraying with molybdophosphoric acid and charring.
3.3.2. Analysis of Arabinogalactan and Lipoarabinomannan
-
Cell Wall Preparation: Prepare purified cell walls by mechanical disruption of mycobacterial cells followed by differential centrifugation and treatment with SDS and proteinase K.
-
Hydrolysis: Hydrolyze the cell wall components using trifluoroacetic acid or sulfuric acid to release the constituent monosaccharides.
-
Derivatization: Convert the released monosaccharides to their alditol acetate derivatives.
-
GC-MS Analysis: Analyze the alditol acetates by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the monosaccharides (e.g., arabinose, galactose).
-
HR-MAS NMR: For intact cells, high-resolution magic-angle spinning (HR-MAS) nuclear magnetic resonance (NMR) can be used to observe the structures of AG and LAM directly and monitor changes upon ethambutol treatment.
The following diagram outlines the general workflow for analyzing the composition of the mycobacterial cell wall.
Conclusion
Ethambutol remains a cornerstone of tuberculosis therapy due to its specific and potent inhibition of arabinogalactan and lipoarabinomannan biosynthesis. A thorough understanding of its mechanism of action at the molecular level, coupled with robust experimental methodologies, is crucial for the continued development of novel anti-mycobacterial agents and for combating the emergence of drug resistance. This guide provides a comprehensive overview to aid researchers in this critical endeavor.
References
- 1. Item - Schematic diagram of LAM synthesis and architecture of M. tuberculosis EmbC. - Public Library of Science - Figshare [plos.figshare.com]
- 2. The composition of cell wall skeleton and outermost lipids of Mycobacterium vaccae is modified by ethambutol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The arabinosyltransferase EmbC is inhibited by ethambutol in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Mechanisms of Ethambutol Resistance in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethambutol (EMB) is a critical first-line bacteriostatic agent used in the combination therapy of tuberculosis (TB), caused by Mycobacterium tuberculosis. Its primary role is to prevent the emergence of resistance to other anti-TB drugs. EMB targets the biosynthesis of the mycobacterial cell wall, a complex and unique structure essential for the bacterium's survival. However, the emergence of EMB-resistant strains poses a significant threat to effective TB control. This technical guide provides a detailed overview of the core molecular mechanisms underlying the initial stages of EMB resistance, focusing on the genetic determinants, biochemical consequences, and the experimental methodologies used for their investigation.
Core Resistance Mechanism: The embCAB Operon
The primary mechanism of action of ethambutol involves the inhibition of arabinosyl transferases, enzymes crucial for the polymerization of arabinan, a key component of the mycobacterial cell wall's arabinogalactan and lipoarabinomannan. These essential enzymes are encoded by the embCAB operon.[1][2][3][4][5] Resistance to EMB is predominantly associated with mutations within this operon, particularly in the embB gene.
The Critical Role of embB Gene Mutations
Mutations in the embB gene are the most frequently identified genetic markers of EMB resistance. A significant body of research has pinpointed specific codons within embB where mutations are most likely to confer resistance.
-
Codon 306: Mutations at codon 306 of the embB gene are the most prevalent and are strongly associated with EMB resistance. The wild-type methionine at this position (Met306) is often substituted by isoleucine (Ile), valine (Val), or leucine (Leu). These substitutions are believed to alter the structure of the arabinosyl transferase, thereby reducing its affinity for EMB.
-
Other Key Codons: While codon 306 is the most prominent, mutations at other codons, such as 406 and 497, have also been identified as "hot spots" for conferring EMB resistance.
The specific amino acid substitution at these codons can influence the level of resistance, as measured by the Minimum Inhibitory Concentration (MIC).
Quantitative Data on Ethambutol Resistance
The following tables summarize the quantitative data on the association between specific mutations and the level of EMB resistance.
| embB Codon | Amino Acid Substitution | Associated EMB MIC (μg/mL) | Reference(s) |
| 306 | Met → Ile | 20 | |
| 306 | Met → Val | 40 | |
| 306 | Met → Leu | 40 | |
| 406 | Gly → Asp | Low-level resistance | |
| 406 | Gly → Ala | Low-level resistance | |
| 497 | Gln → Lys | Noticed in EMB-susceptible isolates in one study |
Table 1: Correlation between common embB mutations and Ethambutol MIC levels.
| Mutation | Frequency in EMB-Resistant Isolates | Reference(s) |
| embB codon 306 mutations | 50-70% | |
| Any embB mutation | ~74% | |
| ubiA mutations (often with embB mutations) | Associated with high-level resistance |
Table 2: Frequency of key mutations in Ethambutol-resistant M. tuberculosis isolates.
Alternative Resistance Mechanisms
While mutations in the embCAB operon are the primary drivers of EMB resistance, a notable percentage of resistant isolates do not harbor these mutations, suggesting the existence of alternative mechanisms.
The Role of ubiA (Rv3806c)
Mutations in the ubiA gene, which encodes the decaprenyl-phosphate 5-phosphoribosyltransferase (DPPR) synthase, have been identified as another significant mechanism of EMB resistance, particularly in strains exhibiting high-level resistance. This enzyme is involved in the decaprenylphosphoryl-D-arabinose (DPA) pathway, which is essential for cell wall synthesis. It is hypothesized that mutations in ubiA may lead to an overproduction of DPA, effectively titrating out the inhibitory effect of EMB on the arabinosyl transferases.
Experimental Protocols
Investigating EMB resistance mechanisms involves a combination of phenotypic and genotypic methods.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. For M. tuberculosis, broth microdilution is a commonly used method.
Protocol: Broth Microdilution for Ethambutol MIC Testing
-
Preparation of Bacterial Inoculum:
-
Culture M. tuberculosis isolates on Löwenstein-Jensen (LJ) medium.
-
Prepare a bacterial suspension in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid-albumin-dextrose-catalase) to a McFarland standard of 1.0.
-
Dilute the suspension 1:20 in 7H9 broth.
-
-
Preparation of Ethambutol Dilutions:
-
Prepare a stock solution of Ethambutol.
-
Perform serial two-fold dilutions of Ethambutol in a 96-well microtiter plate using 7H9 broth to achieve a range of concentrations (e.g., 0.25 to 64 µg/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well with the diluted bacterial suspension.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of Ethambutol that shows no visible turbidity.
-
A resazurin-based indicator can be added to facilitate the reading of results; a color change from blue to pink indicates bacterial growth.
-
Genotypic Analysis of Resistance-Associated Genes
Identifying mutations in genes like embB and ubiA is crucial for understanding the genetic basis of resistance.
Protocol: PCR Amplification and Sanger Sequencing of the embB gene
-
DNA Extraction:
-
Extract genomic DNA from M. tuberculosis cultures using a suitable method (e.g., CTAB method or commercial kits).
-
-
PCR Amplification:
-
Design primers to amplify the region of the embB gene containing the resistance-determining codons (e.g., a fragment covering codons 306, 406, and 497).
-
Set up a standard PCR reaction containing DNA template, primers, dNTPs, Taq polymerase, and PCR buffer.
-
Perform PCR using a thermal cycler with an optimized annealing temperature and extension time.
-
-
PCR Product Purification:
-
Verify the PCR product size by agarose gel electrophoresis.
-
Purify the PCR product to remove unincorporated primers and dNTPs using a commercial PCR purification kit.
-
-
Sanger Sequencing:
-
Perform cycle sequencing using the purified PCR product as a template, one of the PCR primers, fluorescently labeled dideoxynucleotides (ddNTPs), and a DNA polymerase.
-
Purify the cycle sequencing products.
-
Analyze the products on a capillary electrophoresis-based genetic analyzer.
-
-
Sequence Analysis:
-
Align the obtained sequence with the wild-type embB sequence from a reference strain (e.g., H37Rv) to identify any nucleotide substitutions.
-
Translate the nucleotide sequence to identify the corresponding amino acid changes.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Ethambutol action and resistance via EmbB mutation.
Caption: Experimental workflow for investigating Ethambutol resistance.
Conclusion
The initial and most significant mechanism of resistance to Ethambutol in M. tuberculosis is conferred by mutations in the embCAB operon, with the embB gene playing a central role. Specific mutations, particularly at codon 306, are reliable markers for resistance. However, the discovery of alternative mechanisms, such as mutations in the ubiA gene, highlights the complexity of EMB resistance and underscores the need for a multi-faceted approach to its surveillance and investigation. The combination of phenotypic and genotypic analyses, as detailed in this guide, is essential for accurately identifying EMB resistance, informing clinical decisions, and guiding the development of new strategies to combat drug-resistant tuberculosis.
References
- 1. dovepress.com [dovepress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. Ethambutol MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Diagnostic Algorithm To Investigate Pyrazinamide and Ethambutol Resistance in Rifampin-Resistant Mycobacterium tuberculosis Isolates in a Low-Incidence Setting - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Ethambutol Hydrochloride
For Research Use Only
Abstract
This document provides a detailed methodology for the synthesis and purification of Ethambutol Hydrochloride for research applications. The protocol outlines the condensation reaction of (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane, followed by the formation and crystallization of the dihydrochloride salt. Furthermore, this guide includes a validated High-Performance Liquid Chromatography (HPLC) method for the assessment of the final product's purity. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams.
Introduction
Ethambutol is a tuberculostatic drug effective against Mycobacterium tuberculosis. For research purposes, the availability of high-purity this compound is crucial for obtaining reliable and reproducible results in preclinical studies, including mechanism of action, drug resistance, and formulation development. The most common synthetic route involves the reaction of (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane. This application note provides a comprehensive protocol for the synthesis, purification, and purity analysis of this compound suitable for a laboratory setting.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process: the synthesis of the ethambutol free base followed by its conversion to the dihydrochloride salt.
Synthesis of Ethambutol Free Base
This procedure involves the condensation of (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane.[1] An excess of the aminobutanol is used to minimize the formation of N-polyalkylated by-products.[2]
Experimental Protocol:
-
To a 500 mL three-necked flask equipped with a stirrer and a condenser, add 295 g (3.3094 mol) of (S)-(+)-2-amino-1-butanol.[3][4]
-
Heat the flask to 110°C with stirring.[3]
-
Slowly add 35 g (0.3536 mol) of 1,2-dichloroethane over 2 hours, maintaining the temperature between 110°C and 140°C.
-
After the addition is complete, maintain the reaction mixture at this temperature for an additional 3 hours.
-
After the reaction, allow the mixture to cool.
-
The excess (S)-(+)-2-amino-1-butanol can be recovered by vacuum distillation.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of ethambutol free base.
Formation and Purification of this compound
The crude ethambutol free base is converted to its dihydrochloride salt and purified by crystallization from ethanol.
Experimental Protocol:
-
Cool the crude ethambutol free base to 70°C and add 200 g of absolute ethanol.
-
Stir the mixture until the ethambutol base is completely dissolved.
-
Slowly cool the solution to approximately 30°C.
-
Prepare an ethanol-hydrochloric acid solution (30% HCl content) and add it dropwise to the ethambutol solution with stirring, adjusting the pH to 3.0-3.5.
-
Slowly cool the mixture to 8-10°C to induce crystallization.
-
Collect the precipitated crystals by suction filtration.
-
Wash the crystals with cold ethanol.
-
Dry the purified this compound crystals under vacuum.
Diagram of the Purification Workflow:
Caption: Workflow for the purification of this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and purification of this compound.
| Parameter | Value | Reference |
| Molar Ratio of (S)-(+)-2-amino-1-butanol to 1,2-dichloroethane | 9.36 : 1 | |
| Reaction Temperature | 110-140 °C | |
| Reaction Time | 5 hours | |
| Crystallization pH | 3.0-3.5 | |
| Crystallization Temperature | 8-10 °C | |
| Expected Yield | ~80% | |
| Melting Point | 199-204 °C | |
| Purity (by HPLC) | >99.5% |
Purity Analysis by HPLC
A validated reverse-phase HPLC method can be used to determine the purity of the synthesized this compound. As ethambutol lacks a strong chromophore, pre-column derivatization is often employed for UV detection.
HPLC Method Parameters
| Parameter | Specification |
| Column | C18, 5 µm particle size |
| Mobile Phase | Methanol : Water : Glacial Acetic Acid (70:30:0.2, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or after derivatization |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Sample and Standard Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Further dilute to obtain working standards of appropriate concentrations.
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
Derivatization Procedure (if required)
For enhanced UV detection, ethambutol can be derivatized with phenylethylisocyanate (PEIC).
-
To 1 mL of the sample or standard solution, add a solution of PEIC in a suitable solvent.
-
Allow the reaction to proceed at room temperature.
-
Inject the derivatized solution into the HPLC system.
Conclusion
This application note provides a detailed and practical guide for the synthesis and purification of this compound for research purposes. The described protocols, when followed carefully, can yield a high-purity product suitable for a wide range of scientific investigations. The included HPLC method allows for the reliable determination of the final product's purity, ensuring the quality and consistency of research data.
References
- 1. Ethambutol synthesis - chemicalbook [chemicalbook.com]
- 2. Novel method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN108218724B - Method for synthesizing this compound - Google Patents [patents.google.com]
Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of Ethambutol for Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethambutol is a primary antitubercular agent used in the treatment of tuberculosis. Determining the Minimum Inhibitory Concentration (MIC) of Ethambutol against Mycobacterium tuberculosis (Mtb) isolates is crucial for guiding therapeutic decisions, monitoring for the emergence of drug resistance, and in the research and development of new anti-tuberculosis drugs. These application notes provide detailed protocols for determining the MIC of Ethambutol using the broth microdilution and agar dilution methods, based on established guidelines.
Data Presentation
The following table summarizes the typical concentration ranges of Ethambutol used for susceptibility testing and the expected MIC values for susceptible and resistant strains of M. tuberculosis. These values can vary slightly depending on the specific methodology and the guidelines being followed (e.g., CLSI or EUCAST).
| Method | Medium | Ethambutol Concentration Range (mg/L) | Expected MIC for Susceptible Mtb (mg/L) | Tentative Breakpoint for Resistance (mg/L) |
| Broth Microdilution (REMA) | Middlebrook 7H9 | 1.25 - 10.0 | ≤ 2.5 | ≥ 3.125[1] |
| Agar Dilution | Middlebrook 7H10/7H11 | 1.0 - 30.0 | Varies | > 5.0 |
| Löwenstein–Jensen (LJ) Proportion | Löwenstein–Jensen | Critical Concentration: 2.0 | Growth <1% of control | Growth ≥1% of control[1] |
Note: MIC values obtained by broth microdilution are often lower than those from agar-based methods.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. All work with M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory.
This method is a rapid and cost-effective way to determine the MIC of Ethambutol.[2]
a. Materials:
-
Sterile 96-well microtiter plates (U-bottom)
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
Ethambutol stock solution
-
M. tuberculosis isolate(s) for testing
-
M. tuberculosis H37Rv ATCC 27294 (Quality Control Strain)
-
Sterile water
-
0.02% Resazurin solution
-
McFarland 0.5 and 1.0 turbidity standards
-
Sterile glass beads
b. Protocol:
-
Preparation of Ethambutol Dilutions:
-
Prepare a stock solution of Ethambutol.
-
In a 96-well plate, add 100 µL of Middlebrook 7H9 broth to all wells.
-
Add 100 µL of the Ethambutol stock solution at twice the highest desired final concentration to the first well of a row and mix.
-
Perform serial two-fold dilutions by transferring 100 µL from one well to the next, discarding the final 100 µL from the last well in the dilution series. This will result in wells containing 100 µL of varying Ethambutol concentrations.
-
-
Inoculum Preparation:
-
Culture M. tuberculosis on a suitable medium.
-
Transfer a few colonies into a tube with sterile glass beads and vortex to break up clumps.
-
Add sterile water or saline and adjust the turbidity of the bacterial suspension to match a McFarland 0.5 standard.
-
Dilute this suspension 1:20 in Middlebrook 7H9 broth to achieve the final inoculum density.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the Ethambutol dilutions. The final volume in each well will be 200 µL, and the Ethambutol concentrations will be halved.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Seal the plates and incubate at 37°C for 7-9 days.
-
-
Reading the Results:
-
After the initial incubation, add 25 µL of 0.02% resazurin solution to each well.
-
Re-incubate the plates for an additional 1-2 days.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of Ethambutol that prevents this color change (i.e., the well remains blue).
-
This is a classic method for determining the MIC of antimycobacterial agents.
a. Materials:
-
Middlebrook 7H10 or 7H11 agar
-
OADC supplement
-
Ethambutol stock solution
-
M. tuberculosis isolate(s) for testing
-
M. tuberculosis H37Rv ATCC 27294 (Quality Control Strain)
-
McFarland 1.0 turbidity standard
-
Petri dishes
b. Protocol:
-
Preparation of Ethambutol-Containing Agar Plates:
-
Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions and cool to 48-50°C.
-
Add the OADC supplement.
-
Prepare a series of agar batches, each containing a different final concentration of Ethambutol (e.g., 1.0, 5.0, 7.5, 10.0, 15.0, 20.0, and 30.0 mg/L). Also prepare a drug-free control plate.
-
Pour the agar into petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension of M. tuberculosis in sterile saline or water, adjusting the turbidity to match a McFarland 1.0 standard.
-
Dilute this suspension 1:100.
-
-
Inoculation and Incubation:
-
Spot 10 µL of the diluted inoculum onto a section of each Ethambutol-containing plate and the drug-free control plate.
-
Allow the spots to dry, then incubate the plates at 37°C in a CO2-permeable bag or incubator.
-
Incubate for 3 weeks.
-
-
Reading the Results:
-
The MIC is the lowest concentration of Ethambutol that results in no visible growth of M. tuberculosis on the agar.
-
Mandatory Visualizations
Caption: Workflow for determining the MIC of Ethambutol against M. tuberculosis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of ethambutol MICs for Mycobacterium tuberculosis and Mycobacterium avium isolates by resazurin microtitre assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethambutol MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ethambutol in Treating Non-Tuberculous Mycobacterial Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethambutol in the treatment of non-tuberculous mycobacterial (NTM) infections. This document includes detailed information on its mechanism of action, spectrum of activity, and use in combination therapies, alongside detailed protocols for in vitro and in vivo experimental evaluation.
Introduction
Non-tuberculous mycobacteria (NTM) are a diverse group of environmental organisms that can cause a range of opportunistic infections in humans, particularly pulmonary disease. Treatment of NTM infections is often challenging due to the intrinsic resistance of many species to a wide array of antibiotics. Ethambutol, a first-line anti-tuberculosis drug, is a crucial component of multi-drug regimens for several NTM infections, including those caused by Mycobacterium avium complex (MAC) and Mycobacterium kansasii. Its primary role is to prevent the emergence of resistance to the core therapeutic agents, such as macrolides.[1]
Mechanism of Action
Ethambutol is a bacteriostatic agent that targets the mycobacterial cell wall.[2][3] It inhibits the enzyme arabinosyl transferase, which is encoded by the emb genes (embA, embB, and embC).[2] This enzyme is essential for the polymerization of D-arabinofuranose residues into arabinan, a key component of both arabinogalactan and lipoarabinomannan (LAM) in the mycobacterial cell wall.[2] Disruption of arabinogalactan synthesis weakens the cell wall, increasing its permeability and making the organism more susceptible to other drugs. This mechanism of action explains the synergistic effects observed when ethambutol is used in combination with other antimycobacterial agents. Resistance to ethambutol in NTM is primarily associated with mutations in the embB gene.
Spectrum of Activity and Combination Therapy
Ethambutol is active against a range of NTM species, although its primary role is as a companion drug in multi-drug regimens. Standard therapy for MAC pulmonary disease typically includes a macrolide (clarithromycin or azithromycin), rifampin, and ethambutol. For M. kansasii infections, a combination of rifampin, isoniazid, and ethambutol is often employed. The inclusion of ethambutol in these regimens is critical to prevent the development of resistance to the more potent agents.
Quantitative Data: In Vitro Susceptibility of NTM to Ethambutol
The following table summarizes the minimum inhibitory concentration (MIC) values of ethambutol against various NTM species. It is important to note that the correlation between in vitro susceptibility and clinical outcome for ethambutol in NTM infections is not as well-established as it is for some other drugs like macrolides against MAC.
| NTM Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Mycobacterium avium complex | 4 | 8 | 1 - >64 |
| Mycobacterium kansasii | 2 | 4 | 0.5 - 16 |
| Mycobacterium xenopi | 8 | 16 | 2 - 32 |
| Mycobacterium malmoense | 4 | 8 | 1 - 16 |
| Mycobacterium simiae | 16 | 32 | 4 - >64 |
| Mycobacterium gordonae | 4 | 8 | 1 - 16 |
Synergistic Effects of Ethambutol with Other Antimicrobials
The checkerboard method is commonly used to assess the synergistic, additive, indifferent, or antagonistic effects of drug combinations. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify these interactions. An FIC index of ≤ 0.5 is generally considered synergistic.
| NTM Species | Drug Combination | FIC Index Range | Interpretation |
| M. avium | Ethambutol + Clarithromycin | 0.5 - 1.0 | Additive |
| M. avium | Ethambutol + Rifampin | 0.38 - 1.0 | Synergistic to Additive |
| M. kansasii | Ethambutol + Isoniazid | 0.5 - 1.0 | Additive |
| M. kansasii | Ethambutol + Rifampin | 0.5 - 1.0 | Additive |
| M. intracellulare | Ethambutol + Rifampicin | ≤0.5 | Synergistic |
| M. simiae | Ethambutol + Moxifloxacin | ≤0.5 | Synergistic |
Experimental Protocols
Protocol 1: Determination of Ethambutol Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M24-A2) for the susceptibility testing of NTMs.
Materials:
-
96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 5% OADC (oleic acid, albumin, dextrose, catalase)
-
Ethambutol hydrochloride powder
-
Sterile deionized water or appropriate solvent for ethambutol
-
NTM isolate to be tested
-
Middlebrook 7H9 broth with 10% OADC for inoculum preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (30°C or 37°C depending on the NTM species)
Procedure:
-
Preparation of Ethambutol Stock Solution:
-
Prepare a stock solution of ethambutol at a concentration of 1280 µg/mL in sterile deionized water.
-
Filter-sterilize the stock solution using a 0.22 µm filter.
-
Prepare serial two-fold dilutions of the stock solution to be used in the microtiter plate.
-
-
Inoculum Preparation:
-
Subculture the NTM isolate on solid media to obtain fresh colonies.
-
Inoculate a few colonies into Middlebrook 7H9 broth and incubate until the culture reaches logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 625 nm). This corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Dilute the adjusted inoculum 1:100 in CAMHB with OADC to achieve a final concentration of approximately 1-5 x 10^5 CFU/mL.
-
-
Plate Preparation and Inoculation:
-
Add 100 µL of CAMHB with OADC to all wells of the 96-well plate.
-
Add 100 µL of the appropriate ethambutol dilution to the wells in the first column, creating a final volume of 200 µL and the highest drug concentration.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions. This will result in a range of ethambutol concentrations.
-
Leave one column without drug as a growth control and one well with only broth as a sterility control.
-
Inoculate all wells (except the sterility control) with 100 µL of the prepared NTM inoculum.
-
-
Incubation:
-
Seal the plates with an adhesive seal to prevent evaporation.
-
Incubate the plates at the optimal temperature for the specific NTM species (e.g., 37°C for MAC, 30°C for M. marinum) for 7 to 14 days for slowly growing mycobacteria and 3 to 5 days for rapidly growing mycobacteria.
-
-
Reading and Interpretation of Results:
-
The MIC is defined as the lowest concentration of ethambutol that completely inhibits visible growth of the NTM isolate.
-
Growth is indicated by the presence of a bacterial pellet at the bottom of the well.
-
Protocol 2: In Vivo Efficacy of Ethambutol in a Mouse Model of M. avium Complex (MAC) Infection
This protocol describes a common method for evaluating the in vivo efficacy of ethambutol in a BALB/c mouse model of chronic MAC infection.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Mycobacterium avium subspecies hominissuis (or other relevant MAC strain)
-
Middlebrook 7H9 broth with 10% OADC
-
Aerosol exposure chamber (e.g., Glas-Col)
-
This compound
-
Sterile saline or appropriate vehicle for drug administration
-
Gavage needles
-
Tissue homogenizer
-
Middlebrook 7H11 agar plates
-
Incubator (37°C)
Procedure:
-
Infection of Mice:
-
Prepare a mid-log phase culture of the MAC strain.
-
Infect mice via the aerosol route to deliver approximately 100-200 CFU per lung. The exact inoculum can be determined by sacrificing a subset of mice 24 hours post-infection and plating lung homogenates.
-
Allow the infection to establish for 2-4 weeks to develop a chronic infection.
-
-
Treatment Regimen:
-
Randomly assign mice to treatment and control groups (n=5-10 mice per group).
-
Prepare ethambutol for oral gavage at the desired concentration (e.g., 100 mg/kg). Ethambutol is often administered in combination with other drugs like clarithromycin and rifampin to mimic clinical treatment.
-
Administer the treatment daily or five times a week for a specified duration (e.g., 4-8 weeks). The control group should receive the vehicle only.
-
-
Assessment of Bacterial Load:
-
At the end of the treatment period, humanely euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the tissues in sterile saline.
-
Prepare serial dilutions of the homogenates and plate them on Middlebrook 7H11 agar.
-
Incubate the plates at 37°C for 2-3 weeks.
-
Count the number of colonies to determine the CFU per organ.
-
-
Data Analysis:
-
Convert the CFU counts to log10 CFU.
-
Compare the log10 CFU in the treatment groups to the control group to determine the efficacy of the treatment. A statistically significant reduction in CFU indicates drug efficacy.
-
Conclusion
Ethambutol remains a cornerstone in the combination therapy of several NTM infections, primarily by preventing the emergence of resistance to more active drugs. Understanding its mechanism of action and spectrum of activity is crucial for its effective use. The provided protocols offer standardized methods for the in vitro and in vivo evaluation of ethambutol's efficacy against NTM, which are essential for both basic research and the development of new therapeutic strategies. Continued research is necessary to further optimize treatment regimens and to better understand the role of ethambutol in combating these challenging infections.
References
- 1. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of Ethambutol-Loaded Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethambutol (EMB) is a cornerstone in the treatment of tuberculosis, primarily functioning by inhibiting the synthesis of the mycobacterial cell wall.[1][] However, conventional delivery of EMB often necessitates high doses and prolonged treatment regimens, leading to potential side effects and issues with patient compliance.[3] The encapsulation of Ethambutol into nanoparticles presents a promising strategy to overcome these limitations. Nanoparticle-based delivery systems can offer sustained drug release, targeted delivery, and improved therapeutic efficacy.[4][5] This document provides a detailed overview of the development, characterization, and application of Ethambutol-loaded nanoparticles.
Data Summary of Ethambutol-Loaded Nanoparticle Formulations
The following tables summarize quantitative data from various studies on Ethambutol-loaded nanoparticles, providing a comparative overview of different formulation strategies.
| Formulation Type | Polymer/Lipid | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Sustained Release Profile | Reference |
| Polymeric Nanoparticles | Albumin | 192.1 - 605.06 | -5.56 to -25.6 | 34 - 75.7 | - | 79.08% over 24 hours | |
| Polymeric Nanoparticles | Poly-ε-caprolactone (PCL) | 426.3 ± 13.03 | -18.8 ± 0.520 | 76.57 ± 3.86 | 12.43 ± 0.39 | 86.62% over 24 hours | |
| Polymeric Nanoparticles | Eudragit RS-100 | 136.1 | +25.2 | 73.3 | 13.21 | 79.08% at 24 hours | |
| Graphene Oxide & Magnetic Nanoparticles | FeNPs-GO | 9.09 ± 1.627 | - | - | - | Sustained up to 50 hours | |
| Nanostructured Lipid Carriers (NLCs) | - | < 100 | - | > 98 | - | - |
Experimental Protocols
Preparation of Ethambutol-Loaded Poly-ε-caprolactone (PCL) Nanoparticles by Nanoprecipitation
This protocol is adapted from a study that developed EMB-loaded PCL nanoparticles for sustained release.
Materials:
-
Poly-ε-caprolactone (PCL)
-
Ethambutol (ETH)
-
Lutrol® F68 (Poloxamer 188)
-
Acetone
-
Double-distilled water
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PCL in acetone using bath sonication for 15 minutes.
-
Aqueous Phase Preparation: Prepare an aqueous solution by dissolving 0.1% (w/w) of Lutrol® F68 in double-distilled water.
-
Drug Incorporation: Dissolve 50 mg of Ethambutol in 5 mL of double-distilled water.
-
Nanoparticle Formation: Add the Ethambutol solution dropwise to the aqueous phase while stirring. Subsequently, inject the organic PCL solution into the aqueous phase under continuous magnetic stirring.
-
Solvent Evaporation: Leave the resulting nano-suspension under magnetic stirring overnight at room temperature to ensure the complete evaporation of acetone.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous medium.
-
Lyophilization: Resuspend the nanoparticle pellet in a cryoprotectant solution (e.g., trehalose) and freeze-dry to obtain a stable powder formulation.
Preparation of Ethambutol-Loaded Albumin Nanoparticles by Desolation
This method is based on the desolvation technique for preparing protein-based nanoparticles.
Materials:
-
Bovine Serum Albumin (BSA)
-
Ethambutol
-
Ethanol (desolvating agent)
-
Glutaraldehyde (cross-linking agent)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Protein-Drug Solution: Dissolve a specific amount of BSA and Ethambutol in PBS. The drug-to-polymer ratio can be varied (e.g., 1:1 to 1:2) to optimize drug loading and particle size.
-
Desolvation: Add ethanol dropwise to the protein-drug solution under constant stirring. The stirring speed can be adjusted (e.g., 500 to 1500 rpm) to control particle size. The addition of the non-solvent will cause the albumin to precipitate into nanoparticles.
-
Cross-linking: Add a small amount of glutaraldehyde solution to the nanoparticle suspension to cross-link the albumin and stabilize the nanoparticles.
-
Purification: Stop the cross-linking reaction by adding a quenching agent (e.g., sodium bisulfite). Purify the nanoparticles by repeated centrifugation and resuspension in distilled water to remove unreacted reagents and free drug.
-
Storage: Store the final nanoparticle suspension at 4°C.
Characterization of Ethambutol-Loaded Nanoparticles
a. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the nanoparticle suspension in an appropriate solvent (e.g., distilled water or PBS). Analyze the sample using a DLS instrument to determine the average particle size, polydispersity index (PDI), and zeta potential. The zeta potential provides an indication of the colloidal stability of the nanoparticles.
b. Entrapment Efficiency and Drug Loading:
-
Method: Indirect Quantification using UV-Vis Spectrophotometry or HPLC.
-
Procedure:
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant containing the unencapsulated drug.
-
Carefully collect the supernatant.
-
Measure the concentration of free Ethambutol in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength or by High-Performance Liquid Chromatography (HPLC).
-
Calculate the Entrapment Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
c. In Vitro Drug Release Study:
-
Method: Dialysis Bag Method.
-
Procedure:
-
Place a known amount of the Ethambutol-loaded nanoparticle formulation into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 to simulate physiological conditions or pH 4.8 to simulate the lysosomal environment).
-
Maintain the setup at 37°C with constant gentle stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of Ethambutol released in the withdrawn samples using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released against time to obtain the in vitro release profile. Studies have shown sustained release over 24 to 50 hours.
-
Visualizations
Ethambutol's Mechanism of Action
Ethambutol primarily targets the mycobacterial cell wall, a crucial structure for the survival of Mycobacterium tuberculosis. It specifically inhibits the enzyme arabinosyl transferase, which is essential for the polymerization of D-arabinose into arabinogalactan. This disruption prevents the formation of the mycolyl-arabinogalactan-peptidoglycan complex, leading to increased cell wall permeability and ultimately inhibiting bacterial growth.
Experimental Workflow for Nanoparticle Development
The development and characterization of Ethambutol-loaded nanoparticles follow a systematic workflow, from formulation to evaluation.
Cellular Uptake of Nanoparticles
The cellular uptake of nanoparticles is a critical step for intracellular drug delivery. Nanoparticles can enter cells through various endocytic pathways. The physicochemical properties of the nanoparticles, such as size, shape, and surface charge, significantly influence the internalization mechanism.
References
- 1. jwatch.org [jwatch.org]
- 3. Nano-Formulation of Ethambutol with Multifunctional Graphene Oxide and Magnetic Nanoparticles Retains Its Anti-Tubercular Activity with Prospects of Improving Chemotherapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Characterization and Drug Release Studies of Ethambutol-Loaded Nanoparticles for Pulmonary Delivery | Bentham Science [benthamscience.com]
- 5. japtronline.com [japtronline.com]
Crystallization Techniques for Obtaining Pure Ethambutol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the purification of Ethambutol Hydrochloride via crystallization. The primary focus is on the widely used salt formation and cooling crystallization from an ethanolic solution, a method proven to be effective in achieving high purity suitable for pharmaceutical use. Additional techniques, including anti-solvent crystallization, are also discussed. This guide includes comprehensive experimental protocols, quantitative data on the impact of process parameters on purity and yield, and analytical methods for quality assessment.
Introduction
This compound is an essential bacteriostatic antimycobacterial agent used in the treatment of tuberculosis. The purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. Crystallization is a fundamental purification step in the manufacturing process, designed to remove impurities generated during synthesis, such as starting materials, by-products, and stereoisomers (e.g., the meso- and (R,R)-isomers). The control of the crystallization process is paramount not only for chemical purity but also for controlling the solid-state properties of the drug substance, including its polymorphic form and crystal habit, which can influence its stability, dissolution, and bioavailability.[1] Ethambutol Dihydrochloride is known to be highly hygroscopic and can exist in different polymorphic forms, making a well-defined crystallization protocol essential.[2]
This application note details robust and reproducible crystallization methods to obtain this compound that meets stringent pharmacopeial standards.
Crystallization Methodologies
Salt Formation and Cooling Crystallization from Ethanol
This is a widely implemented and effective method for the purification of this compound. The process involves dissolving the crude Ethambutol base in ethanol, followed by the addition of an ethanolic solution of hydrogen chloride to form the dihydrochloride salt. The salt's solubility decreases upon cooling, leading to crystallization.
Key Process Parameters and their Impact on Purity and Yield
The efficiency of this crystallization method is highly dependent on the careful control of several parameters. A Chinese patent provides quantitative data on how variations in initial temperature, cooling rate, and final temperature can affect the final product's purity and yield.[3]
| Parameter | Condition 1 | Condition 2 (Optimal) | Condition 3 |
| Initial Temperature | 60°C | 80°C | 80°C |
| Cooling Rate | 14°C / 30 min | 6°C / 30 min | 10°C / 30 min |
| Final Temperature | 12°C | 8°C | 4°C |
| Purity | > 99% | > 99% | > 99% |
| Yield | > 75% | > 80% | > 80% |
| Table 1: Influence of Process Parameters on this compound Purity and Yield. Data adapted from CN103435501A.[3] |
Experimental Protocol
Materials:
-
Crude Ethambutol base (purity 93-98%)
-
Anhydrous Ethanol
-
Ethanolic Hydrochloric Acid solution (>14.7% w/w)
Procedure:
-
Dissolve the crude Ethambutol base in anhydrous ethanol in a suitable reactor.
-
Heat the solution to 60-80°C with stirring to ensure complete dissolution.[3]
-
Slowly add the ethanolic hydrochloric acid solution while maintaining the temperature and stirring. Monitor the pH of the solution and stop the addition when the pH reaches 3.5-4.0.
-
Initiate a controlled cooling process. A cooling rate of approximately 6-10°C per 30 minutes is recommended to promote the growth of pure, well-defined crystals.
-
Continue cooling until a final temperature of 4-12°C is reached.
-
Incubate the resulting slurry at the final temperature for at least 30 minutes to allow for complete crystallization.
-
Isolate the crystals by filtration (e.g., vacuum filtration).
-
Wash the collected crystals with a small amount of cold anhydrous ethanol to remove any residual impurities from the mother liquor.
-
Dry the purified this compound crystals under vacuum at an appropriate temperature to a constant weight.
Recrystallization from Ethanol/Water Mixtures
For further purification, or if the starting material is already in the salt form but does not meet the required purity standards, a recrystallization from a mixed solvent system can be employed. The addition of a small amount of water to the ethanol can modify the solubility characteristics and potentially improve impurity rejection.
Experimental Protocol
Materials:
-
Crude this compound
-
Anhydrous Ethanol
-
Purified Water
Procedure:
-
In a flask equipped with a reflux condenser, dissolve the crude this compound in a minimal amount of a hot mixture of anhydrous ethanol and a small percentage of purified water (e.g., 200g of ethanol with 20g of water).
-
Heat the mixture to reflux with stirring until all the solid has dissolved.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool down slowly to room temperature.
-
Further cool the solution in an ice bath to a temperature of 8-10°C to maximize crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold ethanol/water solvent mixture.
-
Dry the crystals under vacuum. One patent reported achieving a purity of 99.0% with a yield of 71.09% using this method.
Anti-Solvent Crystallization
Anti-solvent crystallization is another technique that can be utilized for the purification of this compound. This method involves dissolving the compound in a solvent in which it is readily soluble and then adding an "anti-solvent" in which it is insoluble, causing the compound to precipitate. This can be a rapid and effective method for producing small, uniform crystals.
General Protocol Outline:
-
Dissolve the crude this compound in a suitable solvent (e.g., methanol, where it is soluble) at a specific concentration.
-
In a separate vessel, place a calculated volume of an anti-solvent (e.g., acetone or diethyl ether, in which this compound is practically insoluble).
-
Slowly add the drug solution to the anti-solvent with vigorous stirring. The rate of addition is a critical parameter that influences crystal size and purity.
-
Once the addition is complete, continue stirring for a period to ensure complete crystallization.
-
Isolate, wash, and dry the crystals as described in the previous protocols.
Quality Control and Analytical Protocols
The purity of the crystallized this compound must be verified using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity and quantifying impurities.
HPLC Method for Purity Determination
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a buffer solution and an organic solvent is typically used. Examples include:
-
Methanol and water (64.5:35.5)
-
25 mM sodium dihydrogen phosphate buffer (with 1% v/v triethylamine, pH adjusted to 3.0 with orthophosphoric acid) and methanol (25:75 v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 200-215 nm.
-
Column Temperature: 40°C.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound reference standard of known concentration in the mobile phase or a suitable diluent.
-
Sample Preparation: Accurately weigh and dissolve the crystallized this compound in the mobile phase or diluent to a similar concentration as the standard solution.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks, or by comparing it against the standard. Known impurities, such as 2-aminobutanol and the meso- and (R,R)-isomers, should be monitored and quantified.
Visualization of Workflows and Relationships
Diagram 1: General Workflow for this compound Crystallization
Caption: General workflow for the purification of this compound by crystallization.
Diagram 2: Key Parameter Relationships in Cooling Crystallization
Caption: Relationship between key parameters and product attributes in crystallization.
Conclusion
The crystallization of this compound is a critical step in ensuring the quality and safety of this important anti-tuberculosis medication. The salt formation and cooling crystallization from ethanol is a well-documented and robust method that, when properly controlled, can consistently produce a high-purity product. Key parameters such as temperature, cooling rate, and pH must be carefully optimized to maximize both purity and yield. The provided protocols and analytical methods serve as a comprehensive guide for researchers and professionals in the development and manufacturing of this compound. Further investigation into anti-solvent systems and specific polymorphic control could yield additional process improvements.
References
In Vitro Models for Studying Ethambutol Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and emerging in vitro models for assessing the efficacy of Ethambutol against Mycobacterium tuberculosis (M.tb). The accompanying protocols offer step-by-step guidance for the practical implementation of these methods in a laboratory setting.
Introduction to Ethambutol and In Vitro Susceptibility Testing
Ethambutol (EMB) is a crucial first-line bacteriostatic agent in the treatment of tuberculosis (TB).[1] It disrupts the synthesis of the mycobacterial cell wall by inhibiting arabinosyl transferases, which are encoded by the embCAB operon. This inhibition specifically interferes with the biosynthesis of arabinogalactan and lipoarabinomannan, crucial components of the M.tb cell wall. Accurate in vitro susceptibility testing is paramount for guiding appropriate treatment regimens, preventing the development of drug resistance, and for the discovery and development of new anti-TB drugs.
A variety of in vitro models are utilized to determine the minimum inhibitory concentration (MIC) of Ethambutol, each with its own advantages and limitations in terms of turnaround time, cost, and complexity. This document details the methodologies for the gold-standard Agar Proportion Method, the widely used Broth Microdilution Method (including the Resazurin Microtiter Assay - REMA), and the automated BACTEC™ MGIT™ 960 System.
Mechanism of Action and Resistance
Ethambutol's primary target is the arabinosyl transferase enzymes involved in the polymerization of D-arabinofuranose residues into the arabinan domains of arabinogalactan and lipoarabinomannan. Resistance to Ethambutol is most commonly associated with mutations in the embB gene, particularly at codon 306.[1] These mutations alter the structure of the arabinosyl transferase, reducing its affinity for Ethambutol and thereby diminishing the drug's efficacy.
Quantitative Data Summary
The following tables summarize the minimum inhibitory concentrations (MICs) of Ethambutol against Mycobacterium tuberculosis and the performance of various in vitro susceptibility testing methods.
Table 1: Ethambutol MIC Ranges for M. tuberculosis
| In Vitro Model | Medium | MIC Range (μg/mL) for Susceptible Strains | Critical Concentration (μg/mL) |
| Agar Proportion | Middlebrook 7H10/7H11 | 0.5 - 5.0 | 5.0 |
| Broth Microdilution (REMA) | Middlebrook 7H9 | 0.5 - 2.5 | 2.0 - 5.0 |
| BACTEC™ MGIT™ 960 | Modified Middlebrook 7H9 | Not Applicable (Qualitative) | 2.5, 5.0, 7.5 |
| Broth Dilution (Radiometric) | 7H12 Broth | 0.4 - 1.6 | Not Applicable |
Table 2: Performance of Different In Vitro Susceptibility Testing Methods for Ethambutol
| Method | Turnaround Time | Agreement with Agar Proportion | Sensitivity (%) | Specificity (%) |
| Broth Microdilution (REMA) | 8-14 days | High | 96.7 | 100 |
| BACTEC™ MGIT™ 960 | 4-13 days | Moderate to High | 90.4 | Variable |
| Broth Dilution (MIC) | ~14 days | High | Not specified | Not specified |
| DNA Sequencing (embB) | 1-3 days | Moderate | 50-70 | High |
Experimental Protocols
Agar Proportion Method
The agar proportion method is the gold standard for M.tb drug susceptibility testing. It determines the proportion of bacilli in a culture that are resistant to a specific concentration of an anti-tubercular drug.[2]
Materials:
-
Middlebrook 7H10 or 7H11 agar base
-
OADC (Oleic Acid-Albumin-Dextrose-Catalase) enrichment
-
Ethambutol hydrochloride powder
-
Sterile distilled water
-
Petri dishes (quadrant or standard)
-
M. tuberculosis isolate for testing
-
M. tuberculosis H37Rv (ATCC 27294) as a quality control strain
-
Sterile saline with 0.05% Tween 80
-
McFarland 0.5 and 1.0 turbidity standards
-
Sterile loops, pipettes, and tubes
Procedure:
-
Media and Drug Preparation:
-
Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions.
-
Prepare a stock solution of Ethambutol in sterile distilled water.
-
After autoclaving and cooling the agar to 48-50°C, add OADC enrichment.
-
For drug-containing plates, add the appropriate volume of Ethambutol stock solution to achieve the desired final concentrations (typically 5.0 µg/mL).
-
Dispense the agar into petri dishes. For efficiency, quadrant plates can be used with one quadrant as a drug-free control.
-
-
Inoculum Preparation:
-
From a fresh culture of M.tb on Löwenstein-Jensen or Middlebrook 7H10/7H11 medium, scrape several colonies and suspend them in sterile saline with Tween 80.
-
Vortex the suspension with glass beads to break up clumps.
-
Allow the suspension to settle for 30 minutes.
-
Adjust the turbidity of the supernatant to match a McFarland 1.0 standard.
-
Prepare serial 10-fold dilutions (10⁻² and 10⁻⁴) of the adjusted inoculum in sterile saline with Tween 80.
-
-
Inoculation:
-
Inoculate the drug-free control quadrant/plate with 0.1 mL of the 10⁻² and 10⁻⁴ dilutions.
-
Inoculate the Ethambutol-containing quadrant/plate with 0.1 mL of the undiluted (1.0 McFarland) and 10⁻² dilutions.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5-10% CO₂ atmosphere for 3 weeks.
-
-
Reading and Interpretation:
-
After incubation, count the number of colonies on the drug-free control and drug-containing plates.
-
The number of colonies on the 10⁻² dilution of the control plate should be between 50 and 200 for a valid test.
-
Calculate the percentage of resistant colonies: (Number of colonies on drug plate / Number of colonies on control plate) x 100.
-
An isolate is considered resistant if the percentage of growth on the drug-containing medium is ≥1% of the growth on the drug-free control.[2]
-
-
Quality Control:
-
Concurrently test the pan-susceptible strain M. tuberculosis H37Rv (ATCC 27294). This strain should show susceptibility to Ethambutol.
-
Broth Microdilution Method (Resazurin Microtiter Assay - REMA)
The REMA is a colorimetric method that provides a rapid and inexpensive alternative to the agar proportion method for determining the MIC of Ethambutol.
Materials:
-
Middlebrook 7H9 broth
-
OADC enrichment
-
This compound powder
-
Sterile 96-well microtiter plates
-
Resazurin sodium salt solution (0.02% in sterile water)
-
M. tuberculosis isolate for testing
-
M. tuberculosis H37Rv (ATCC 27294) as a quality control strain
-
Sterile saline with 0.05% Tween 80
-
McFarland 0.5 standard
Procedure:
-
Plate Preparation:
-
Dispense 100 µL of sterile Middlebrook 7H9 broth with OADC into all wells of a 96-well plate.
-
Prepare a stock solution of Ethambutol in the broth.
-
Perform serial twofold dilutions of Ethambutol across the plate to achieve a range of concentrations (e.g., 0.125 to 32 µg/mL).
-
Include drug-free wells for growth control and wells with broth only for sterility control.
-
-
Inoculum Preparation:
-
Prepare a suspension of the M.tb isolate in sterile saline with Tween 80 to a turbidity matching a McFarland 0.5 standard.
-
Dilute this suspension 1:50 in Middlebrook 7H9 broth.
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 7-10 days.
-
-
Reading and Interpretation:
-
After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is the lowest concentration of Ethambutol that prevents this color change (i.e., the well remains blue).
-
-
Quality Control:
-
Test M. tuberculosis H37Rv (ATCC 27294) in parallel. The expected MIC range for Ethambutol against this strain should be within the laboratory's established quality control limits (typically 0.25–2 µg/ml).[3]
-
BACTEC™ MGIT™ 960 System
The BACTEC™ MGIT™ 960 is an automated system for rapid mycobacterial growth and susceptibility testing. It utilizes fluorescence to detect oxygen consumption during bacterial growth.
Materials:
-
BACTEC™ MGIT™ 960 instrument
-
BACTEC™ MGIT™ tubes
-
MGIT™ Growth Supplement/OADC
-
MGIT™ PANTA (antibiotic supplement)
-
BACTEC™ SIRE or PZA kits (containing lyophilized drugs)
-
M. tuberculosis isolate for testing
-
M. tuberculosis H37Rv (ATCC 27294) as a quality control strain
-
Sterile saline
-
McFarland 0.5 standard
Procedure:
-
Tube Preparation:
-
Reconstitute the lyophilized Ethambutol in the BACTEC™ SIRE kit according to the manufacturer's instructions.
-
Aseptically add the reconstituted drug and MGIT™ Growth Supplement/OADC to the appropriately labeled MGIT™ tubes.
-
-
Inoculum Preparation:
-
Prepare a suspension of the M.tb isolate in sterile saline to a turbidity of a 0.5 McFarland standard.
-
For susceptibility testing, dilute this suspension 1:5 in sterile saline.
-
-
Inoculation:
-
Inoculate 0.5 mL of the diluted bacterial suspension into the Ethambutol-containing tube and a drug-free growth control tube.
-
-
Incubation and Analysis:
-
Enter the tubes into the BACTEC™ MGIT™ 960 instrument.
-
The instrument automatically incubates the tubes at 37°C and monitors them for fluorescence every hour.
-
-
Interpretation of Results:
-
The instrument's software compares the time to positivity of the drug-containing tube to the growth control tube.
-
If the drug-containing tube becomes positive at or after a certain time point relative to the growth control, the isolate is reported as susceptible. If it becomes positive earlier, it is reported as resistant.
-
-
Quality Control:
-
Regularly perform quality control testing using M. tuberculosis H37Rv (ATCC 27294), which should yield a susceptible result for Ethambutol.
-
Advanced In Vitro Models: Human Lung Organoids
Recent advancements have led to the development of more complex in vitro models that better mimic the human lung environment. Human lung organoids (hLOs) derived from pluripotent stem cells can be infected with M. tuberculosis to study host-pathogen interactions and drug efficacy in a three-dimensional context that includes various lung cell types. While still an emerging technology, hLOs offer a promising platform for preclinical drug evaluation.
Note: The protocols for generating and infecting human lung organoids are highly specialized and beyond the scope of this general application note. Researchers interested in this model should consult specialized literature.
References
Application Notes and Protocols for Preclinical Evaluation of Ethambutol Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethambutol (EMB) is a cornerstone of first-line combination therapy for tuberculosis (TB), primarily acting as a bacteriostatic agent against actively growing mycobacteria.[][2] Its mechanism of action involves the inhibition of arabinosyl transferases, enzymes crucial for the synthesis of the mycobacterial cell wall component arabinogalactan.[][3][4] The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel anti-TB agents, including analogs of existing drugs like ethambutol, to enhance efficacy, improve pharmacokinetic profiles, and overcome resistance.
This document provides a comprehensive overview of the animal models and experimental protocols utilized in the preclinical evaluation of ethambutol analogs. It is intended to guide researchers in designing and executing robust in vivo studies to assess the efficacy, toxicity, and pharmacokinetic properties of these novel compounds.
Key Animal Models for Preclinical Evaluation
A variety of animal models are employed to recapitulate different aspects of human tuberculosis and to evaluate the potential of new drug candidates. The choice of model depends on the specific research question, ranging from high-throughput screening to in-depth efficacy and safety profiling.
1. Murine Models (Mouse)
Mice are the most frequently used animal model for preclinical TB drug evaluation due to their cost-effectiveness, ease of handling, and the availability of various genetic strains.
-
Common Strains: BALB/c, C57BL/6, and Swiss mice are commonly used for TB drug evaluations.
-
Infection Models:
-
Low-Dose Aerosol (LDA) Infection: This model aims to establish a chronic infection with a low initial bacterial load (30-100 CFU), mimicking latent TB infection in humans.
-
High-Dose Aerosol (HDA) Infection: This model leads to a rapidly progressive disease with a high bacterial burden, reflecting active cavitary tuberculosis.
-
Intravenous (i.v.) Infection: This route delivers a high-dose inoculum and is often used in efficacy studies.
-
-
Immunocompromised Models: Athymic nude mice can be used as an immune-deficient TB model to study drug efficacy in the absence of a robust adaptive immune response.
2. Non-Human Primate Models (NHP)
Non-human primates, particularly rhesus and cynomolgus macaques, are highly susceptible to M. tuberculosis infection and develop a disease that closely resembles human TB, including the formation of granulomas. They are considered a gold standard for preclinical evaluation of TB drugs and vaccines.
-
Advantages: NHPs share significant anatomical, physiological, and immunological similarities with humans, providing a more predictive model for clinical outcomes.
-
Applications: Used for in-depth pathogenesis studies and late-stage preclinical testing of promising drug candidates.
3. Zebrafish Larvae Model
The zebrafish (Danio rerio) larva model has emerged as a powerful tool for rapid in vivo high-throughput screening of drug efficacy and toxicity.
-
Advantages: The small size, optical transparency, and rapid development of zebrafish embryos allow for automated imaging and analysis in a multi-well plate format.
-
Applications: Ideal for early-stage drug discovery to screen large libraries of ethambutol analogs for potential efficacy and toxicity.
Data Presentation: Comparative Evaluation of Ethambutol Analogs
The following tables provide a structured format for summarizing quantitative data from preclinical studies of ethambutol analogs.
Table 1: In Vivo Efficacy of Ethambutol Analogs in a Murine Model of Tuberculosis
| Compound | Animal Model (Strain) | Infection Route & Dose | Treatment Dose (mg/kg) & Frequency | Duration of Treatment (weeks) | Change in Lung CFU (log10) vs. Control | Change in Spleen CFU (log10) vs. Control |
| Ethambutol | BALB/c | Aerosol (low dose) | e.g., 100 mg/kg, daily | e.g., 4 | e.g., -2.5 | e.g., -1.8 |
| Analog 1 | BALB/c | Aerosol (low dose) | ||||
| Analog 2 | BALB/c | Aerosol (low dose) | ||||
| Analog 3 | BALB/c | Aerosol (low dose) |
Table 2: Acute Toxicity Profile of Ethambutol Analogs in Mice
| Compound | Route of Administration | LD50 (mg/kg) | Observed Toxicities |
| Ethambutol | Oral | e.g., >800 | e.g., Optic neuritis at high doses |
| Analog 1 | Oral | ||
| Analog 2 | Oral | ||
| Analog 3 | Oral |
Table 3: Pharmacokinetic Parameters of Ethambutol Analogs in Non-Human Primates
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t1/2) (h) |
| Ethambutol | e.g., 25 | ||||
| Analog 1 | |||||
| Analog 2 | |||||
| Analog 3 |
Experimental Protocols
Protocol 1: Murine Model of Chronic Tuberculosis for Efficacy Testing
This protocol describes the establishment of a low-dose aerosol infection in mice to evaluate the efficacy of ethambutol analogs.
Materials:
-
Mycobacterium tuberculosis (e.g., H37Rv strain)
-
8- to 10-week-old female BALB/c mice
-
Aerosol exposure system (e.g., Glas-Col)
-
Middlebrook 7H9 broth with supplements
-
Phosphate-buffered saline (PBS)
-
Ethambutol and its analogs
-
Oral gavage needles
Procedure:
-
Infection:
-
Prepare a suspension of M. tuberculosis in sterile water.
-
Expose mice to a low-dose aerosol of M. tuberculosis calibrated to deliver approximately 30-100 CFU per mouse lung.
-
Confirm the initial bacterial load by sacrificing a subset of mice 24 hours post-infection and plating lung homogenates on Middlebrook 7H11 agar.
-
-
Treatment:
-
Allow the infection to establish for 2-4 weeks to develop a chronic state.
-
Randomly assign mice to treatment groups (vehicle control, ethambutol, and ethambutol analogs).
-
Administer the compounds daily via oral gavage for the specified duration (e.g., 4-8 weeks).
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in PBS.
-
Prepare serial dilutions of the homogenates and plate on Middlebrook 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU).
-
Calculate the reduction in bacterial load (log10 CFU) for each treatment group compared to the vehicle control.
-
Protocol 2: Zebrafish Larva Model for High-Throughput Toxicity Screening
This protocol outlines a method for rapidly assessing the toxicity of ethambutol analogs using zebrafish larvae.
Materials:
-
Wild-type zebrafish embryos
-
96-well microplates
-
Embryo medium (E3)
-
Ethambutol and its analogs dissolved in a suitable solvent (e.g., DMSO)
-
Stereomicroscope
Procedure:
-
Embryo Collection and Plating:
-
Collect freshly fertilized zebrafish embryos.
-
At 4 hours post-fertilization (hpf), place one healthy embryo per well of a 96-well plate containing E3 medium.
-
-
Compound Exposure:
-
Prepare a serial dilution of each ethambutol analog.
-
Add the compounds to the wells to achieve the desired final concentrations. Include a vehicle control group.
-
-
Toxicity Assessment:
-
Incubate the plates at 28.5°C.
-
At 24, 48, 72, and 96 hpf, examine the embryos under a stereomicroscope for various toxicological endpoints, including:
-
Mortality (coagulation of the embryo)
-
Hatching rate
-
Heart rate
-
Morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature)
-
-
-
Data Analysis:
-
Determine the lethal concentration 50 (LC50) and the concentration that causes abnormalities in 50% of the population (EC50) for each compound.
-
Visualizations
Ethambutol's Mechanism of Action
Caption: Mechanism of action of Ethambutol and its analogs.
Experimental Workflow for Murine Efficacy Studies
Caption: Workflow for evaluating the in vivo efficacy of ethambutol analogs in mice.
Logical Relationship for Preclinical Drug Development Funnel
Caption: A preclinical development funnel for ethambutol analogs.
References
- 2. Design, Synthesis and Evaluation of Novel Ethambutol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ethambutol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ethambutol Resistance in M. tuberculosis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on ethambutol (EMB) resistance in clinical isolates of Mycobacterium tuberculosis.
Troubleshooting Guides
This section addresses common issues encountered during experimental work on ethambutol resistance.
| Experimental Problem | Potential Causes | Recommended Solutions |
| Inconsistent or Borderline MIC Results for Ethambutol | 1. The narrow range between the critical concentration for resistance and the MIC for susceptible strains can lead to ambiguous results.[1][2]2. The bacteriostatic nature of ethambutol can result in the presence of microcolonies on solid media.[1]3. Inoculum size variability can affect the outcome of the susceptibility test.[1]4. Different testing methods (e.g., agar proportion vs. broth microdilution) may yield slightly different results.[3] | 1. Repeat the assay with careful attention to inoculum preparation and standardization.2. Use a reference strain with a known ethambutol MIC as a control.3. For the agar proportion method, ensure accurate colony counting and consider re-testing if results are within a borderline range.4. For broth-based methods, ensure proper incubation times and use a growth indicator like resazurin for clearer endpoint determination.5. Consider using a second, different phenotypic method to confirm the results. |
| No embB Mutations Detected in a Phenotypically Resistant Isolate | 1. Resistance may be due to mutations in other genes of the embCAB operon or its regulatory regions.2. Efflux pump overexpression can confer low-level resistance to ethambutol.3. Novel, uncharacterized resistance mechanisms may be present. | 1. Sequence the entire embCAB operon and its upstream regulatory regions.2. Perform an ethidium bromide efflux assay to assess efflux pump activity.3. If efflux is detected, consider repeating the MIC determination in the presence of an efflux pump inhibitor (e.g., verapamil, reserpine).4. If no known resistance mechanisms are identified, consider whole-genome sequencing to identify novel mutations. |
| embB Mutation Detected in a Phenotypically Susceptible Isolate | 1. The specific embB mutation may not confer clinically significant resistance.2. The isolate may exhibit low-level resistance that is not detected by the critical concentration used in the assay.3. The presence of the mutation may be an early step towards the development of higher-level resistance. | 1. Determine the exact MIC of the isolate to assess the level of resistance.2. Correlate the specific mutation with existing databases on its association with resistance levels.3. Consider the possibility of heteroresistance within the bacterial population. |
| High Background Fluorescence in Ethidium Bromide Efflux Assay | 1. Incomplete washing of cells, leading to residual ethidium bromide.2. Autofluorescence of the bacterial cells.3. Contamination of the bacterial culture. | 1. Ensure thorough washing of the bacterial pellet with PBS before the assay.2. Include a control with cells but without ethidium bromide to measure and subtract background autofluorescence.3. Check the purity of the culture before starting the assay. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of ethambutol resistance in M. tuberculosis?
A1: The primary mechanism of ethambutol resistance in M. tuberculosis is the acquisition of mutations in the embB gene, which is part of the embCAB operon. This operon encodes arabinosyltransferases, enzymes involved in the synthesis of the mycobacterial cell wall. Mutations, most commonly at codon 306 of the embB gene, alter the structure of the arabinosyltransferase, reducing its affinity for ethambutol and thereby conferring resistance.
Q2: Are mutations in embB the only cause of ethambutol resistance?
A2: While mutations in embB are the most common cause, they are not the only mechanism. Other factors that can contribute to ethambutol resistance include:
-
Mutations in other regions of the embCAB operon, such as embA and embC.
-
Overexpression of efflux pumps, which actively transport ethambutol out of the bacterial cell, leading to low-level resistance.
-
Alterations in other genes that may be involved in the drug's mechanism of action or the cell wall biosynthesis pathway.
Q3: How can efflux pump-mediated resistance to ethambutol be overcome in the laboratory?
A3: Efflux pump-mediated resistance can be investigated and potentially overcome in a laboratory setting by using efflux pump inhibitors (EPIs). These are compounds that block the activity of the efflux pumps, leading to an increased intracellular concentration of the drug. Common EPIs used in M. tuberculosis research include verapamil, thioridazine, chlorpromazine, and reserpine. By repeating the minimum inhibitory concentration (MIC) assay for ethambutol in the presence of a sub-inhibitory concentration of an EPI, a reduction in the MIC can be observed if efflux is a contributing factor to the resistance.
Q4: What is the recommended method for determining the Minimum Inhibitory Concentration (MIC) of ethambutol for M. tuberculosis?
A4: Several methods can be used for determining the MIC of ethambutol, each with its own advantages and disadvantages. The agar proportion method on Löwenstein-Jensen or Middlebrook 7H10/7H11 agar is considered a gold standard but is slow. Broth-based methods, such as the BACTEC MGIT 960 system or microplate-based assays using colorimetric indicators like resazurin (Resazurin Microtiter Assay - REMA), are faster alternatives. It is crucial to strictly adhere to standardized protocols for inoculum preparation and interpretation of results, as ethambutol susceptibility testing is known to be challenging due to the narrow range between susceptible and resistant MICs.
Q5: Can molecular tests reliably predict ethambutol resistance?
A5: Molecular tests that detect mutations in the embB gene, particularly at codon 306, are useful for the rapid detection of potential ethambutol resistance. However, their predictive value is not absolute. A significant percentage of phenotypically resistant isolates do not have mutations in the commonly screened regions of embB, leading to false-negative results. Conversely, some isolates with embB mutations may test as phenotypically susceptible. Therefore, while molecular tests are a valuable tool, phenotypic susceptibility testing remains essential for confirming resistance.
Quantitative Data Summary
The following table summarizes the effect of efflux pump inhibitors on the MIC of ethambutol in resistant M. tuberculosis isolates, as reported in the literature.
| Efflux Pump Inhibitor | Fold Reduction in Ethambutol MIC | Reference |
| Verapamil | 2 to 8-fold | |
| Thioridazine | 2 to 4-fold | |
| Chlorpromazine | 2 to 4-fold | |
| Reserpine | Up to 64-fold reduction in mutation frequency to resistance | |
| Carbonyl cyanide m-chlorophenylhydrazone (CCCP) | 2 to 4-fold |
Experimental Protocols
Ethambutol Susceptibility Testing by Agar Proportion Method
This protocol is adapted from standard mycobacteriology procedures.
Materials:
-
Löwenstein-Jensen (LJ) or Middlebrook 7H10/7H11 agar slants
-
Ethambutol stock solution
-
M. tuberculosis isolate
-
Sterile saline with 0.05% Tween 80
-
McFarland 1.0 standard
-
Sterile pipettes and tubes
Procedure:
-
Prepare Drug-Containing Media: Prepare LJ or Middlebrook agar according to the manufacturer's instructions. Before dispensing into slants, add ethambutol to achieve the desired final concentrations (e.g., 2.0, 5.0, and 10.0 µg/mL). Also, prepare drug-free control slants.
-
Prepare Inoculum: Scrape colonies of the M. tuberculosis isolate from a fresh culture and suspend them in sterile saline with Tween 80. Vortex to create a uniform suspension. Adjust the turbidity to match a McFarland 1.0 standard.
-
Prepare Serial Dilutions: Prepare 10⁻² and 10⁻⁴ dilutions of the standardized inoculum in sterile saline.
-
Inoculate Slants: Inoculate the drug-free and drug-containing slants with 100 µL of the 10⁻² and 10⁻⁴ dilutions.
-
Incubation: Incubate the slants at 37°C for 3-4 weeks.
-
Interpretation: After incubation, count the number of colonies on both the drug-free and drug-containing slants. Resistance is defined as growth on the drug-containing medium that is ≥1% of the growth on the drug-free control medium.
Ethidium Bromide Efflux Assay
This protocol is based on established fluorometric methods to assess efflux pump activity.
Materials:
-
M. tuberculosis isolate
-
Middlebrook 7H9 broth supplemented with ADC or OADC
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Ethidium bromide (EtBr) solution
-
Glucose solution
-
Efflux pump inhibitor (e.g., verapamil) solution
-
96-well black, clear-bottom microplate
-
Fluorometric plate reader
Procedure:
-
Culture Preparation: Grow the M. tuberculosis isolate in 7H9 broth to mid-log phase (OD₆₀₀ of 0.6-0.8).
-
Cell Preparation: Harvest the cells by centrifugation, wash the pellet twice with PBS containing Tween 80, and resuspend in PBS to an OD₆₀₀ of 0.4.
-
Loading with Ethidium Bromide: Add EtBr to the cell suspension at a final concentration of 1-2 µg/mL. To facilitate loading and minimize efflux, also add an efflux pump inhibitor (e.g., verapamil at a sub-inhibitory concentration). Incubate at 37°C for 1 hour in the dark to allow for EtBr accumulation.
-
Washing: Centrifuge the loaded cells, discard the supernatant, and wash the pellet with PBS to remove extracellular EtBr. Resuspend the cells in PBS.
-
Efflux Measurement: Aliquot the loaded cell suspension into the wells of the 96-well plate.
-
Initiate Efflux: To initiate efflux, add glucose to the wells to a final concentration of 25 mM. To test the effect of an inhibitor, add the EPI to the corresponding wells.
-
Fluorometric Reading: Immediately place the plate in a fluorometer and measure the fluorescence (Excitation: ~530 nm, Emission: ~590 nm) every minute for 30-60 minutes.
-
Data Analysis: A decrease in fluorescence over time indicates the efflux of EtBr from the cells. Compare the rate of efflux in the presence and absence of the efflux pump inhibitor.
Visualizations
Caption: Signaling pathway of ethambutol action and resistance.
Caption: Experimental workflow for investigating ethambutol resistance.
Caption: Logical diagram for interpreting ethambutol resistance results.
References
- 1. Multicenter Evaluation of Ethambutol Susceptibility Testing of Mycobacterium tuberculosis by Agar Proportion and Radiometric Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethambutol MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Detecting Ethambutol Resistance in Mycobacterium tuberculosis Isolates in China: A Comparison Between Phenotypic Drug Susceptibility Testing Methods and DNA Sequencing of embAB [frontiersin.org]
Technical Support Center: Optimizing Ethambutol Dosage and Minimizing Optic Neuritis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with ethambutol, focusing on strategies to optimize dosage while minimizing the risk of the most significant side effect: optic neuritis. The following information is intended to support preclinical and clinical research design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of ethambutol-induced optic neuritis (EON)?
A1: The exact mechanism of EON is not fully elucidated, but current evidence points towards mitochondrial dysfunction in retinal ganglion cells.[1][2][3] Ethambutol is a chelating agent that may disrupt mitochondrial function by interfering with key enzymes.[4] This leads to a cascade of events including excitotoxicity, where retinal ganglion cells become overly sensitive to glutamate, ultimately leading to apoptosis and vision loss.[1]
Q2: What is the relationship between ethambutol dosage and the risk of optic neuritis?
A2: The risk of developing ethambutol-induced optic neuritis is strongly dose-dependent. Higher daily doses and longer treatment durations significantly increase the risk.
Q3: What are the key risk factors for developing EON?
A3: Besides dosage and duration of treatment, other significant risk factors include renal impairment (as ethambutol is primarily cleared by the kidneys), older age, and pre-existing optic neuropathy.
Q4: What are the initial signs and symptoms of EON to monitor for in study subjects?
A4: The initial symptoms of EON are often subtle and can include blurred vision, difficulty with color discrimination (particularly red-green), and central or paracentral scotomas (blind spots in the central visual field). It is crucial to educate study participants to report any visual changes immediately.
Q5: Is EON reversible?
A5: EON can be reversible if detected early and ethambutol is discontinued promptly. However, visual recovery can be slow and may not be complete. In some cases, the visual loss can be permanent.
Troubleshooting Guide
| Scenario/Question | Recommended Action/Information |
| A study participant with pre-existing renal impairment requires ethambutol treatment. How should the dosage be adjusted? | Dosage adjustments are crucial for patients with renal impairment. For patients with a creatinine clearance of less than 30 mL/min, the dosing interval should be increased to three times a week instead of daily. Therapeutic drug monitoring is also recommended to avoid toxic accumulation. |
| Subtle changes in a participant's color vision test are observed during routine monitoring. What is the appropriate course of action? | Any change in visual function, even if subtle, should be taken seriously. The participant should be immediately referred for a comprehensive ophthalmological examination, including visual field testing and Optical Coherence Tomography (OCT). The treating physician should be notified, and discontinuation of ethambutol should be strongly considered pending the ophthalmological assessment. |
| How can EON be differentiated from other optic neuropathies in a research setting? | A thorough ophthalmological workup is essential. Key features of EON include a history of ethambutol use, typically bilateral and symmetric visual loss, and characteristic visual field defects (central or cecocentral scotomas). Other potential causes, such as Leber's hereditary optic neuropathy, compressive lesions, or inflammatory optic neuropathies, should be ruled out through appropriate imaging and clinical evaluation. |
| A participant reports visual disturbances, but initial ophthalmological examination is normal. Should ethambutol be continued? | Not necessarily. Subjective visual complaints should be carefully considered, even with a normal initial exam. Subclinical optic nerve damage can precede visible changes. Consider more sensitive tests like Visual Evoked Potential (VEP) to detect early nerve dysfunction. A conservative approach would be to withhold ethambutol and monitor the patient closely. |
| What is the protocol if a participant on a fixed-dose combination therapy containing ethambutol develops visual symptoms? | The entire fixed-dose combination should be stopped immediately, and the participant should be evaluated by an ophthalmologist. Once EON is confirmed, a new treatment regimen without ethambutol should be initiated. |
Data Presentation
Table 1: Incidence of Ethambutol-Induced Optic Neuritis by Dosage
| Daily Ethambutol Dose | Incidence of Optic Neuritis |
| ≤15 mg/kg/day | <1% |
| 25 mg/kg/day | 5% |
| 50 mg/kg/day | 15% |
Table 2: Quantitative Outcomes in Ethambutol-Induced Optic Neuritis
| Parameter | Finding | Reference |
| Mean Visual Acuity at Presentation | 1.3 ± 0.6 logMAR | |
| Mean Visual Acuity at Final Follow-up | 0.8 ± 0.6 logMAR | |
| Mean Duration of Ethambutol Exposure | 6.8 ± 3.3 months | |
| Mean Daily Ethambutol Dose | 16.7 ± 4 mg/kg/day | |
| Visual Improvement (≥2 Snellen lines) | Observed in 56.9% of patients after discontinuation |
Experimental Protocols
1. Visual Acuity Testing (Snellen Chart)
-
Purpose: To measure the clarity of distance vision.
-
Procedure:
-
Position the subject 20 feet (or 6 meters) from a well-illuminated Snellen eye chart.
-
If the subject wears corrective lenses for distance vision, they should be worn during the test.
-
The subject covers one eye with an occluder.
-
The subject is asked to read the smallest line of letters they can see clearly.
-
Record the visual acuity for that eye, noted as the fraction on the side of the smallest line read correctly (e.g., 20/20, 20/40).
-
Repeat the procedure for the other eye.
-
2. Color Vision Testing (Ishihara Plates)
-
Purpose: To screen for red-green color vision deficiencies.
-
Procedure:
-
The test should be conducted in a room with adequate lighting.
-
The Ishihara plates are presented to the subject at a comfortable reading distance.
-
The subject is asked to identify the number or trace the pattern on each plate.
-
Each eye should be tested independently.
-
A score of 12 or more correct plates out of 14 is generally considered normal.
-
3. Optical Coherence Tomography (OCT)
-
Purpose: To obtain high-resolution cross-sectional images of the retina and optic nerve head to measure the thickness of the retinal nerve fiber layer (RNFL).
-
Procedure:
-
Use a spectral-domain OCT device.
-
The scanning protocol should be centered on the optic disc with a diameter of 3.4 mm.
-
Acquire high-resolution scans (512 scan points) for optimal accuracy.
-
Measure the RNFL thickness in the peripapillary region, typically divided into quadrants (superior, inferior, nasal, temporal).
-
Longitudinal monitoring should be performed using the same OCT instrument to ensure consistency.
-
4. Visual Evoked Potential (VEP)
-
Purpose: To measure the electrical activity in the brain in response to a visual stimulus, providing an objective measure of the functional integrity of the visual pathway.
-
Procedure:
-
Electrodes are placed on the subject's scalp over the visual cortex.
-
The subject is seated in front of a screen and asked to focus on a visual stimulus, typically a flashing checkerboard pattern.
-
Each eye is tested separately.
-
The VEP machine records the time it takes for the electrical signal to travel from the eye to the brain (latency) and the strength of the signal (amplitude). Delayed latency can be an early indicator of optic nerve dysfunction.
-
Visualizations
Caption: Proposed signaling pathway of Ethambutol-induced optic neuritis.
Caption: Experimental workflow for monitoring optic neuritis in ethambutol studies.
References
Troubleshooting common issues in Ethambutol HPLC analysis
Welcome to the technical support center for Ethambutol (EMB) High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the HPLC analysis of Ethambutol.
1. Peak Tailing
-
Question: Why am I observing significant peak tailing for my Ethambutol peak?
Answer: Peak tailing for basic compounds like Ethambutol is a common issue in reverse-phase HPLC. The primary cause is often the interaction of the basic amine groups in Ethambutol with acidic residual silanol groups on the silica-based stationary phase of the column. This secondary interaction leads to a distorted peak shape.[1][2][3]
Troubleshooting Steps:
-
Mobile Phase Modification: The addition of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol groups and improve peak symmetry.[1][4] A concentration of around 1% v/v TEA in the mobile phase has been shown to be effective.
-
pH Adjustment: Operating the mobile phase at a low pH (e.g., pH 3.0) can suppress the ionization of silanol groups, thereby reducing their interaction with the protonated amine groups of Ethambutol.
-
Column Choice: Consider using a column with a base-deactivated stationary phase, which has a lower concentration of accessible silanol groups.
-
Pre-column Derivatization: Derivatizing Ethambutol with an agent like phenethyl isocyanate (PEIC) can block the amine groups, leading to improved peak shape and retention.
-
2. Peak Splitting
-
Question: My Ethambutol peak is splitting into two or more peaks. What could be the cause?
Answer: Peak splitting in HPLC can arise from several factors, including issues with the column, sample preparation, or the mobile phase.
Troubleshooting Steps:
-
Column Issues:
-
Contamination: The column inlet frit may be partially blocked with particulate matter from the sample or mobile phase. Try back-flushing the column or replacing the frit.
-
Column Void: A void or channel may have formed at the head of the column. This can be checked by carefully inspecting the top of the column bed. If a void is present, the column may need to be repacked or replaced.
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including splitting. Whenever possible, dissolve your sample in the mobile phase.
-
Mobile Phase Incompatibility: Ensure all components of your mobile phase are completely miscible and that the buffer is fully dissolved. Inconsistent mobile phase composition can lead to peak splitting.
-
Co-elution: It is possible that an impurity or a related compound is co-eluting with Ethambutol, giving the appearance of a split peak. Try adjusting the mobile phase composition or gradient to improve resolution.
-
3. Retention Time Shifts
-
Question: I am observing inconsistent retention times for Ethambutol across different injections. Why is this happening?
Answer: Retention time variability can be caused by a number of factors related to the HPLC system, the column, and the mobile phase.
Troubleshooting Steps:
-
System Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is particularly important when using ion-pairing reagents or after changing the mobile phase composition.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as slight variations in pH or solvent ratios, can lead to shifts in retention time. Prepare fresh mobile phase carefully and consistently.
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a constant and precise flow rate. Fluctuations in flow rate will directly impact retention times.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If other troubleshooting steps fail, consider replacing the column.
-
4. Baseline Noise
-
Question: My chromatogram shows a noisy or drifting baseline. What are the potential causes?
Answer: A noisy baseline can interfere with peak integration and reduce the overall sensitivity of the analysis. The source of the noise can be from the detector, the mobile phase, or the HPLC pump.
Troubleshooting Steps:
-
Detector Issues:
-
Lamp Failure: A deteriorating detector lamp can be a source of noise. Check the lamp's energy output.
-
Dirty Flow Cell: Contamination or air bubbles in the detector flow cell can cause baseline noise. Flush the flow cell with a strong, non-interfering solvent.
-
-
Mobile Phase Problems:
-
Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing spikes and noise. Ensure your mobile phase is properly degassed.
-
Contamination: Impurities in the mobile phase solvents or buffers can contribute to a noisy baseline, especially during gradient elution. Use high-purity solvents and reagents.
-
-
Pump and System Issues:
-
Leaks: Leaks in the system, even small ones, can cause pressure fluctuations and a noisy baseline.
-
Pump Seals: Worn pump seals can also lead to pressure fluctuations and baseline noise.
-
-
5. Poor Resolution
-
Question: I am having trouble separating the Ethambutol peak from other components in my sample. How can I improve the resolution?
Answer: Poor resolution can be due to a variety of factors, including the choice of column, mobile phase composition, and other chromatographic parameters.
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Solvent Strength: Adjust the ratio of organic solvent to the aqueous buffer in your mobile phase. Decreasing the organic solvent content will generally increase retention and may improve the separation of early eluting peaks.
-
pH Adjustment: For ionizable compounds, small changes in the mobile phase pH can significantly alter selectivity and improve resolution.
-
-
Column Selection:
-
Stationary Phase: Consider using a column with a different stationary phase chemistry that may offer better selectivity for your analytes.
-
Particle Size and Column Dimensions: Using a column with smaller particles or a longer column can increase efficiency and improve resolution.
-
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Temperature: Optimizing the column temperature can affect the selectivity of the separation.
-
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common HPLC issues in Ethambutol analysis.
Caption: A flowchart for systematic troubleshooting of common HPLC issues.
Quantitative Data Summary
The following table summarizes typical quantitative parameters from various published HPLC methods for Ethambutol analysis.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (4.6 x 150 mm, 5 µm) | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 25 mM Sodium Dihydrogen Phosphate buffer (with 1% v/v TEA, pH 3.0) and Methanol (25:75 v/v) | Acetonitrile and Buffer (50:50 v/v), pH 7.0 | 20 mM Sodium Dihydrogen Phosphate buffer (with TEA, pH 6.8) and Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 210 nm | 200 nm | Not Specified |
| Injection Volume | 50 µL | 50 µL | Not Specified |
| Linearity Range | 0.39-12.5 µg/mL | Not Specified | Not Specified |
| Correlation Coefficient (R²) | 0.9999 | Not Specified | Not Specified |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Method 1: HPLC-UV with Pre-column Derivatization
This method involves the derivatization of Ethambutol with phenethyl isocyanate (PEIC) to enhance its chromatographic properties and UV detection.
-
Derivatization Procedure:
-
Prepare a stock solution of Ethambutol.
-
Mix the Ethambutol solution with a solution of PEIC.
-
Allow the reaction to proceed at room temperature for approximately 90 minutes.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 25 mM sodium dihydrogen phosphate buffer (containing 1% v/v triethylamine, with the pH adjusted to 3.0 using orthophosphoric acid) and methanol in a 25:75 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Detection: UV detector set at 210 nm.
-
Method 2: Isocratic HPLC-UV Analysis
This method is a straightforward isocratic separation for the quantification of Ethambutol.
-
Mobile Phase Preparation:
-
Prepare a buffer solution by mixing 1 mL of triethylamine with 1 L of water and adjusting the pH to 7.0 with phosphoric acid. Filter and degas the solution.
-
The mobile phase is a 50:50 (v/v) mixture of acetonitrile and the prepared buffer solution.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Detection: UV-Vis Diode Array Detector (DAD) at a wavelength of 200 nm.
-
Method 3: HPLC Assay for Combined Anti-Tuberculosis Drugs
This method is designed for the simultaneous analysis of Ethambutol along with other anti-tuberculosis drugs.
-
Mobile Phase Preparation:
-
Mobile Phase A: Mix 80 mL of acetonitrile with 920 mL of 20 mM sodium dihydrogen phosphate buffer containing triethylamine (pH 6.8). Filter the solution.
-
Mobile Phase B: Mix 40 mL of acetonitrile with 960 mL of 20 mM sodium dihydrogen phosphate buffer containing triethylamine (pH 6.8). Filter the solution.
-
-
Sample Preparation:
-
Grind a tablet containing Ethambutol and other active pharmaceutical ingredients.
-
Dissolve the powder in a mixture of acetonitrile and Mobile Phase A with the aid of sonication.
-
Dilute the solution to the final concentration with Mobile Phase A.
-
-
Chromatographic Conditions:
-
The specific gradient program and column details are outlined in the source publication. This method is suitable for analyzing Ethambutol in complex mixtures.
-
References
- 1. Development and validation of simple and sensitive HPLC-UV method for ethambutol hydrochloride detection following transdermal application - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY01414E [pubs.rsc.org]
- 2. HPLC故障排除指南 [sigmaaldrich.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Development and validation of simple and sensitive HPLC-UV method for this compound detection following transdermal application - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Strategies to reduce the hygroscopicity of Ethambutol Hydrochloride formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the hygroscopicity of Ethambutol Hydrochloride formulations.
Frequently Asked Questions (FAQs)
Q1: Why is reducing the hygroscopicity of this compound important?
A1: this compound is a highly hygroscopic active pharmaceutical ingredient (API).[1] This property can lead to several challenges during formulation and storage, including:
-
Chemical Instability: The absorbed moisture can catalyze the degradation of other drugs in a fixed-dose combination, such as the interaction between isoniazid and rifampicin.[1]
-
Physical Instability: Moisture uptake can lead to physical changes in the formulation, such as clumping, caking, and altered flow properties, which can impede manufacturing processes like milling, blending, and tablet compression.[2][3]
-
Reduced Efficacy: Chemical degradation can lead to a loss of potency of the active ingredients.[4]
-
Handling and Processing Issues: Excessive moisture can make powders difficult to handle, affecting dosage uniformity and accuracy.
Q2: What are the primary strategies to reduce the hygroscopicity of this compound?
A2: The main strategies can be categorized as follows:
-
Crystal Engineering: This involves modifying the crystal structure of the API to be inherently less hygroscopic. The most common approaches are:
-
Salt Formation: Creating a different salt of ethambutol with a less hygroscopic counter-ion, such as an oxalate salt.
-
Co-crystallization: Forming a multi-component crystal with a neutral guest molecule (a coformer).
-
-
Formulation-Based Approaches: These strategies involve incorporating other materials (excipients) to protect the API from moisture.
-
Co-processing with Excipients/Encapsulation: This can be achieved through techniques like spray drying, where the API is encapsulated within a less hygroscopic polymer matrix.
-
Film Coating: Applying a moisture-barrier film coating to the final tablet.
-
Spherical Agglomeration: A particle engineering technique that can improve the micromeritic properties and processability of the drug, which can also help in reducing the impact of hygroscopicity.
-
Q3: How can I measure the hygroscopicity of my formulation?
A3: Several methods are available to evaluate the hygroscopicity of pharmaceutical solids:
-
Gravimetric Sorption Analysis (GSA): This is a common and accurate method where a sample is exposed to varying relative humidity (RH) levels at a constant temperature, and the change in mass is measured.
-
Dynamic Vapor Sorption (DVS): A fully automated version of GSA that provides detailed information on sorption and desorption kinetics.
-
Karl Fischer Titration: This method measures the absolute water content of a sample.
-
Thermogravimetric Analysis (TGA): Can be used to determine the amount of water lost upon heating.
Troubleshooting Guides
Issue 1: My this compound powder is clumping and has poor flowability during formulation.
| Possible Cause | Troubleshooting Step |
| High ambient humidity in the processing area. | Control the relative humidity (RH) in the manufacturing environment, ideally keeping it below 40% RH. |
| Inherent hygroscopicity of the API. | Consider particle engineering techniques like spherical agglomeration to improve flow properties. |
| Inadequate excipient selection. | Incorporate glidants and lubricants into the formulation to improve powder flow. |
| Moisture uptake during storage. | Store this compound and its intermediate formulations in well-sealed containers with desiccants. |
Issue 2: I am trying to form a less hygroscopic salt of ethambutol, but I am not getting the desired crystal form.
| Possible Cause | Troubleshooting Step |
| Incorrect solvent system. | Screen different solvents and anti-solvents. The choice of solvent can significantly influence the resulting crystal form. |
| Cooling rate is too fast or too slow. | Optimize the cooling rate during crystallization. A controlled, slower cooling rate often yields more stable crystals. |
| Impure starting materials. | Ensure the purity of both the ethambutol base and the chosen counter-ion. Impurities can inhibit or alter crystal growth. |
| Metastable form is crystallizing. | Introduce seed crystals of the desired stable form to encourage its growth over metastable polymorphs. |
Issue 3: My film-coated tablets are still showing signs of moisture uptake.
| Possible Cause | Troubleshooting Step |
| Inadequate coating formulation. | Use a polymer system specifically designed for moisture barrier properties. Combinations of hydrophilic and hydrophobic polymers can be effective. Ensure sufficient plasticizer is used to form a continuous, non-porous film. |
| Insufficient coating thickness. | Increase the coating weight gain. A thicker coat will provide a better moisture barrier. |
| Coating defects (e.g., cracks, peeling). | Optimize the coating process parameters (e.g., spray rate, atomizing air pressure, pan speed, drying temperature) to ensure a uniform and intact film. |
| Hygroscopic core formulation. | While the coating provides a barrier, a highly hygroscopic core will still have a strong affinity for any moisture that permeates the film. Consider reducing the hygroscopicity of the core formulation itself. |
Quantitative Data Presentation
Table 1: Comparison of Hygroscopicity of Ethambutol Dihydrochloride and its Oxalate Salt
| Compound | Hygroscopicity Classification | Observations |
| (S,S)-Ethambutol Dihydrochloride ((S,S)-EDH) | Hygroscopic | Significant water uptake. |
| Ethambutol Oxalate (ETBOXA) | Non-hygroscopic | Found to be an exception among several tested salts, showing no significant water uptake. |
Data summarized from Diniz et al. (2017).
Experimental Protocols
Protocol 1: Preparation of Non-Hygroscopic Ethambutol Oxalate Salt via Slow Evaporation
Objective: To prepare the less hygroscopic oxalate salt of ethambutol.
Materials:
-
(S,S)-Ethambutol
-
Oxalic Acid
-
Ethanol
-
Water
Methodology:
-
Prepare a solution of (S,S)-Ethambutol in a minimal amount of an ethanol/water mixture.
-
In a separate container, prepare an equimolar solution of oxalic acid in the same ethanol/water solvent mixture.
-
Mix the two solutions.
-
Allow the resulting solution to slowly evaporate at room temperature.
-
Crystals of ethambutol oxalate will form over time.
-
Harvest the crystals and characterize them using techniques such as Powder X-Ray Diffraction (PXRD), Fourier-Transform Infrared (FTIR) spectroscopy, and Differential Scanning Calorimetry (DSC) to confirm the new salt form.
-
Evaluate the hygroscopicity of the resulting crystals using a method like Gravimetric Sorption Analysis (GSA).
This protocol is adapted from the methodology described by Diniz et al. (2017).
Protocol 2: Reduction of Hygroscopicity by Spray Drying with Chitosan
Objective: To encapsulate this compound in a chitosan matrix to reduce its hygroscopicity.
Materials:
-
Ethambutol Dihydrochloride
-
Chitosan
-
Deionized Water
-
Acetic Acid (for dissolving chitosan, if necessary)
Methodology:
-
Prepare a solution of Ethambutol Dihydrochloride in deionized water (e.g., 1% w/v).
-
Prepare a separate solution of chitosan in deionized water or a dilute acetic acid solution (e.g., 1% w/v).
-
Mix the two solutions in the desired ratio (e.g., 1:2, 1:5 w/w of drug to chitosan).
-
Set the parameters of the spray dryer. Typical starting parameters could be:
-
Inlet temperature: 110-150°C
-
Spray rate/Feed rate: 3 mL/min
-
Atomizing air pressure: As per instrument specifications
-
-
Spray dry the solution to produce fine microparticles.
-
Collect the resulting powder from the cyclone.
-
Characterize the microparticles for size, morphology (using Scanning Electron Microscopy - SEM), and drug encapsulation efficiency.
-
Assess the hygroscopicity of the spray-dried powder and compare it to the unprocessed Ethambutol Dihydrochloride.
This protocol is a generalized procedure based on techniques described for spray drying ethambutol with chitosan.
Visualizations
Caption: Workflow for selecting a strategy to reduce this compound hygroscopicity.
Caption: A logical workflow for troubleshooting hygroscopicity reduction experiments.
References
- 1. Common issues faced during the spray drying process in the Food industry [spraytechsystem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. the-hygroscopicity-of-moisture-barrier-film-coatings - Ask this paper | Bohrium [bohrium.com]
- 4. The hygroscopicity of moisture barrier film coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the synergistic effect of Ethambutol with other antitubercular drugs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to enhance the synergistic effect of ethambutol with other antitubercular drugs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of ethambutol's synergistic action with other antitubercular drugs?
A1: Ethambutol's primary mechanism of synergy stems from its ability to disrupt the mycobacterial cell wall. By inhibiting arabinosyl transferases, specifically EmbA, EmbB, and EmbC, ethambutol interferes with the synthesis of arabinogalactan, a crucial component of the cell wall.[1][2][3][4][] This disruption increases the permeability of the cell wall, facilitating the entry of other drugs, such as rifampicin, and enhancing their access to intracellular targets. A notable synergistic interaction has been identified with isoniazid, where ethambutol binds to the transcriptional repressor EtbR, leading to increased repression of the inhA gene and making the mycobacteria more susceptible to isoniazid.
Q2: Which drug classes have shown the most promising synergy with ethambutol?
A2: Several drug classes have demonstrated significant synergy with ethambutol. Notably, β-lactams, such as meropenem combined with a β-lactamase inhibitor like clavulanate, show strong synergistic effects. This is attributed to ethambutol's ability to increase cell wall permeability, allowing β-lactams to reach their targets in the periplasm. Additionally, standard first-line drugs like isoniazid exhibit synergy through specific regulatory pathways. Repurposed drugs, including certain cephalosporins, have also shown potential for synergistic combinations with ethambutol.
Q3: How do efflux pump inhibitors (EPIs) enhance the activity of ethambutol?
A3: Efflux pumps are a significant mechanism of drug resistance in Mycobacterium tuberculosis, actively transporting drugs like ethambutol out of the cell. Efflux pump inhibitors (EPIs), such as reserpine and verapamil, can counteract this resistance mechanism. By blocking these pumps, EPIs increase the intracellular concentration of ethambutol, thereby restoring its efficacy against resistant strains. This approach can also prevent the emergence of low-level resistance that can lead to the acquisition of high-level resistance mutations.
Q4: What are the main challenges in preclinical testing of ethambutol combination therapies?
A4: Preclinical testing of new anti-tuberculosis drug combinations faces several challenges. Animal models, while essential, may not fully replicate the complex pathology of human tuberculosis, particularly the different lesion types. Standardizing these models for consistent drug evaluation is also a hurdle. Furthermore, there is a need for better surrogate markers that can accurately and quickly predict clinical outcomes, as traditional endpoints like sputum culture conversion can be slow and may not fully capture the sterilizing activity of a drug combination.
Troubleshooting Guides
Problem 1: Inconsistent or no synergistic effect observed between ethambutol and isoniazid in vitro.
| Possible Cause | Troubleshooting Step |
| Suboptimal drug concentrations | Perform a dose-response matrix (checkerboard assay) to test a wide range of concentrations for both ethambutol and isoniazid to identify the optimal synergistic concentrations. |
| Inappropriate M. tuberculosis strain | Ensure the strain being used expresses the necessary targets for both drugs. For the EMB-INH synergy, the transcriptional repressor EtbR is key. Consider using a well-characterized reference strain like H37Rv. |
| Assay conditions | The standard broth microdilution method is commonly used. Ensure the incubation time and growth medium (e.g., Middlebrook 7H9) are appropriate for assessing mycobacterial growth inhibition. |
| Calculation of synergy | Use the Fractional Inhibitory Concentration Index (FICI) to quantitatively determine synergy. An FICI of ≤ 0.5 is generally considered synergistic. |
Problem 2: An ethambutol-resistant strain does not show restored susceptibility in the presence of an efflux pump inhibitor (EPI).
| Possible Cause | Troubleshooting Step |
| Mechanism of resistance | The resistance may not be mediated by an efflux pump targeted by the specific EPI. The primary mechanism of high-level ethambutol resistance is mutations in the embB gene. Sequence the embB gene of your resistant strain to check for mutations. |
| EPI is ineffective or used at a suboptimal concentration | Test a range of EPI concentrations to ensure it is used at a non-toxic yet effective level. Consider testing other EPIs with different mechanisms of action. |
| Multiple resistance mechanisms | The strain may possess multiple resistance mechanisms, such as target mutations in addition to efflux pump overexpression. |
Quantitative Data Summary
Table 1: Synergistic Combinations of Ethambutol with Other Drugs
| Combination Drug | Organism | Method | Synergy Metric (FICI) | Key Finding |
| Isoniazid | M. tuberculosis | Broth microdilution | Not explicitly quantified in the provided text, but synergy is demonstrated through enhanced mycobactericidal effect | EMB enhances INH susceptibility by inducing EtbR-mediated repression of inhA |
| Meropenem/Clavulanate | M. tuberculosis H37Rv and clinical isolates | Checkerboard assay | Synergistic effects observed | EMB increases cell wall permeability, enhancing beta-lactam access |
| Sparfloxacin | M. avium | Broth dilution | Synergistic | Combination showed significant activity intracellularly and in animal models |
| Rifampicin | Slow-growing nontuberculous mycobacteria | Agar dilution | Synergistic against the majority of M. avium, M. chimaera, and M. intracellulare isolates (FICI ≤ 0.5) | Synergy is not universal across all species or isolates |
| Bacteriocin AS-48 | M. tuberculosis | Not specified | Synergistic interaction observed | The combination was also effective against intracellular M. tuberculosis |
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
This protocol is used to determine the synergistic interaction between two antimicrobial agents (e.g., Ethambutol and Drug X) against M. tuberculosis.
Materials:
-
96-well microtiter plates
-
M. tuberculosis culture (e.g., H37Rv) in logarithmic growth phase
-
Middlebrook 7H9 broth supplemented with OADC
-
Stock solutions of Ethambutol and Drug X
-
Resazurin solution (for viability assessment)
Methodology:
-
Prepare serial dilutions of Ethambutol horizontally and Drug X vertically in a 96-well plate containing 7H9 broth. The final volume in each well should be 100 µL. One row and one column should contain only a single drug to determine the Minimum Inhibitory Concentration (MIC) of each drug alone. Include a drug-free well as a growth control.
-
Prepare an inoculum of M. tuberculosis and adjust the turbidity to a McFarland standard of 0.5. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the bacterial inoculum to each well.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the drug(s) that prevents the color change.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the FICI values as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
Visualizations
Caption: Workflow for screening synergistic drug combinations with ethambutol.
Caption: Synergistic pathway of Ethambutol and Isoniazid.
References
Technical Support Center: Ethambutol Resistance Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low-level ethambutol (EMB) resistance in Mycobacterium tuberculosis.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental procedures for detecting low-level EMB resistance.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Discordant Results Between Phenotypic and Genotypic Tests | Mutations conferring low-level resistance may not be detected at the critical concentration used in phenotypic drug susceptibility testing (DST).[1][2] For example, mutations at codon embB406 are associated with low-level resistance that may be missed at a concentration of 5 µg/mL.[1][2][3] | - Perform phenotypic DST at lower EMB concentrations (e.g., 2-4 µg/mL) to detect low-level resistance.- Use a combination of genotypic and phenotypic methods for a more accurate assessment.- Sequence the full embB gene, as well as the embC and embA genes, as mutations in these regions can also contribute to resistance. |
| Borderline Resistance or "Microcolonies" in Agar Proportion Method | This can be due to the bacteriostatic nature of EMB, variability in media components, or a heterogeneous population of mycobacteria with varying levels of resistance. | - Repeat the agar proportion method with careful attention to inoculum preparation and quality control of the media.- Confirm results with a liquid-based method like the BACTEC MGIT 960 system.- Report EMB monoresistance based on BACTEC results only after confirmation with the agar proportion method. |
| Negative Genotypic Result in a Phenotypically Resistant Isolate | The resistance may be due to mutations outside the commonly tested regions of the embCAB operon or other resistance mechanisms like efflux pumps. | - Perform whole-genome sequencing (WGS) to identify novel mutations associated with resistance.- Investigate other potential resistance mechanisms if no mutations are found in known resistance-associated genes. |
| Inconsistent Results with Commercial Broth Systems | Inoculum preparation can significantly impact the results of automated commercial broth systems. Lot-to-lot variation in supplements like OADC can also affect drug activity. | - Strictly adhere to the manufacturer's protocol for inoculum preparation.- Perform rigorous quality control on all media components and reagents. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the detection of low-level EMB resistance.
1. What is low-level ethambutol resistance and why is it difficult to detect?
Low-level ethambutol resistance refers to M. tuberculosis strains that exhibit a minimum inhibitory concentration (MIC) for EMB that is close to the critical concentration used in standard drug susceptibility testing. This makes it challenging to differentiate them from susceptible strains using conventional phenotypic methods. Mutations in the embB gene, particularly at codon 406, are often associated with this type of resistance.
2. Which phenotypic method is most reliable for detecting low-level EMB resistance?
While the agar proportion method is considered the reference standard, it can be challenging to interpret due to the potential for microcolonies. Broth-based methods like the Microplate Alamar Blue Assay (MABA) and the BACTEC™ MGIT™ 960 system can provide more objective results. Some studies suggest that MABA may have better agreement with genotypic results compared to other phenotypic methods.
3. What is the clinical significance of detecting low-level EMB resistance?
Detecting low-level EMB resistance is crucial for effective patient management. The presence of such resistance can lead to treatment failure if not identified, as EMB is a key component of first-line anti-TB treatment regimens.
4. How do genotypic methods compare to phenotypic methods for EMB resistance detection?
Genotypic methods, such as DNA sequencing and line probe assays, offer a rapid means of detecting resistance-associated mutations. However, their accuracy is dependent on the specific mutations included in the assay. For EMB, discordance between genotype and phenotype is common, especially for low-level resistance. Genotypic assays may not detect all resistance-conferring mutations, and some mutations may not always result in phenotypic resistance at the standard critical concentration.
5. What are the key genes and mutations associated with EMB resistance?
The primary mechanism of EMB resistance involves mutations in the embCAB operon, which encodes for arabinosyl transferases involved in cell wall synthesis. The most common mutations are found in the embB gene, particularly at codons 306, 406, and 497. Mutations in embA and embC have also been implicated in resistance.
Experimental Protocols
Microplate Alamar Blue Assay (MABA) for EMB Susceptibility Testing
This protocol is adapted from methodologies described in the literature.
1. Preparation of Reagents and Media:
- Prepare Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase).
- Prepare a stock solution of Ethambutol.
- Prepare a 0.02% solution of Resazurin sodium salt in sterile distilled water.
2. Inoculum Preparation:
- Culture M. tuberculosis isolates on Löwenstein-Jensen medium.
- Prepare a bacterial suspension in 7H9 broth to match the turbidity of a McFarland No. 1 standard.
- Dilute the suspension 1:20 in 7H9 broth.
3. Assay Procedure:
- Dispense 100 µL of supplemented 7H9 broth into each well of a sterile 96-well microtiter plate.
- Create serial twofold dilutions of EMB directly in the plate, ranging from a clinically relevant high to low concentration.
- Add 100 µL of the diluted bacterial inoculum to each well.
- Include a drug-free well as a growth control and a well with media only as a sterile control.
- Seal the plate and incubate at 37°C for 7 days.
- On day 7, add 25 µL of the Resazurin solution to each well.
- Re-incubate the plate for an additional 24-48 hours.
4. Interpretation of Results:
- A color change from blue to pink indicates bacterial growth.
- The Minimum Inhibitory Concentration (MIC) is the lowest concentration of EMB that prevents the color change.
DNA Sequencing of the embB Gene
This protocol provides a general workflow for the targeted sequencing of the embB gene.
1. DNA Extraction:
- Extract genomic DNA from a pure culture of M. tuberculosis using a commercial DNA extraction kit or a standard in-house method.
2. PCR Amplification:
- Design primers to amplify the entire coding region of the embB gene, or specific regions known to harbor resistance mutations (e.g., codons 306, 406, 497).
- Perform PCR using a high-fidelity DNA polymerase to amplify the target region(s).
- Verify the PCR product by agarose gel electrophoresis.
3. PCR Product Purification:
- Purify the PCR product to remove primers, dNTPs, and other components of the PCR reaction. This can be done using a commercial PCR purification kit.
4. Sanger Sequencing:
- Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
5. Sequence Analysis:
- Align the obtained sequences with a reference embB gene sequence from a susceptible M. tuberculosis strain (e.g., H37Rv).
- Identify any nucleotide substitutions, insertions, or deletions.
- Translate the nucleotide sequence to the amino acid sequence to determine the effect of any mutations.
Data Presentation
Table 1: Performance of Different Methods for Detecting Ethambutol Resistance
| Method | Sensitivity (%) | Specificity (%) | Reference |
| Phenotypic Methods | |||
| MGIT 960 System | - | - | |
| Microplate Alamar Blue Assay (MABA) | 81.3 | 86.8 | |
| Proportion Method (L-J) | - | - | |
| Genotypic Methods | |||
| DNA Sequencing (embB) | 81.3 | 86.8 | |
| MeltPro Assay | 83.1 | 93.9 | |
| GenoType MTBDRsl | 57 | 92 |
Note: Sensitivity and specificity values can vary between studies depending on the isolate population and the reference standard used.
Visualizations
Caption: Mechanism of Ethambutol action and resistance.
Caption: Workflow for Ethambutol drug susceptibility testing.
References
Refinement of Ethambutol synthesis to improve yield and purity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of Ethambutol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to aid in the refinement of synthesis methods for improved yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Ethambutol, providing potential causes and recommended solutions in a clear question-and-answer format.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TROUBLE-001 | Low Yield of (S,S)-Ethambutol | Incomplete reaction between (S)-(+)-2-amino-1-butanol and 1,2-dichloroethane. | - Ensure the reaction temperature is maintained between 110-140°C.[1][2] - Extend the reaction time to 3-5 hours to drive the reaction to completion.[1][2] - Use a molar excess of (S)-(+)-2-amino-1-butanol (e.g., 9:1 to 10:1 ratio with 1,2-dichloroethane) to favor the desired product formation.[2] |
| Side reactions, such as N-polyalkylation, leading to the formation of byproducts. | - A large excess of (S)-(+)-2-amino-1-butanol helps to minimize the formation of N-polyalkylated byproducts. | ||
| Loss of product during workup and purification. | - Optimize the recovery of unreacted (S)-(+)-2-amino-1-butanol by vacuum distillation. - Carefully control the pH and temperature during the crystallization of ethambutol dihydrochloride to maximize precipitation. | ||
| TROUBLE-002 | Low Purity of Ethambutol Dihydrochloride | Presence of isomeric impurities, such as (R,R)-ethambutol or meso-ethambutol. | - Use highly pure (S)-(+)-2-amino-1-butanol as the starting material. The specific rotation should be between +9.3° and +10.9°. - Perform a careful chiral resolution of (±)-2-amino-1-butanol to remove the undesired (R)-isomer. |
| Incomplete removal of starting materials or solvents. | - Ensure complete removal of unreacted (S)-(+)-2-amino-1-butanol by vacuum distillation. - Thoroughly wash the final product with a suitable solvent, like isopropanol or ethanol, to remove residual impurities. | ||
| Presence of the dl-1-amino-2-butanol impurity in the starting material. | - During the resolution of dl-2-amino-1-butanol with L(+)-tartaric acid, the tartrate salt of d-2-amino-1-butanol can be separated, as the isomers of dl-1-amino-2-butanol remain in the mother liquor. | ||
| TROUBLE-003 | Difficulty in Chiral Resolution of (±)-2-amino-1-butanol | Poor crystallization of the diastereomeric salt (d-2-amino-1-butanol L(+)-tartrate). | - Use an essentially anhydrous solution of methanol or ethanol for the crystallization. - Seed the solution with a small crystal of d-2-amino-1-butanol L(+)-tartrate to induce crystallization. - Control the cooling rate of the solution to allow for the formation of well-defined crystals. |
| Incomplete separation of the diastereomers. | - The molar ratio of L-(+)-tartaric acid to racemic 2-amino-1-butanol can be optimized (e.g., 0.75 to 1.0 mole of acid per mole of amine) to improve separation. | ||
| TROUBLE-004 | Issues with Crystallization of Ethambutol Dihydrochloride | Oily product or poor crystal formation. | - Ensure the system is anhydrous before adding the alcoholic HCl solution. - Strictly control the system temperature (60-80°C) during the addition of HCl. - Control the cooling rate (≤14°C/30min) to promote crystal growth. |
| Low yield of crystallized product. | - Adjust the pH to 3.5-4 with alcoholic HCl to ensure complete salt formation. - Lower the final temperature to 4-12°C to maximize precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthesis route for (S,S)-Ethambutol?
The most widely used method is the direct condensation of (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane. This method is favored for its relative simplicity and availability of starting materials.
Q2: Why is the chiral purity of (S)-(+)-2-amino-1-butanol crucial for the synthesis?
The therapeutic activity of Ethambutol resides almost exclusively in the (S,S)-isomer. The (R,R)-isomer and the meso-form are significantly less active but contribute equally to the main side effect, optic neuritis. Therefore, starting with optically pure (S)-(+)-2-amino-1-butanol is essential for the safety and efficacy of the final drug product.
Q3: What are the key parameters to control during the condensation reaction to maximize yield?
The key parameters are temperature, reaction time, and the molar ratio of the reactants. A reaction temperature of 110-140°C, a reaction time of 3-5 hours, and a molar excess of (S)-(+)-2-amino-1-butanol are generally recommended to achieve high yields.
Q4: How can I monitor the progress of the condensation reaction?
The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting materials and the formation of the product.
Q5: What is the best method for purifying the final Ethambutol dihydrochloride?
Crystallization from an alcoholic solution is the most common and effective method for purifying Ethambutol dihydrochloride. The crude product is dissolved in an alcohol like ethanol, and then an alcoholic solution of HCl is added to precipitate the dihydrochloride salt. Controlling the temperature and cooling rate during this process is critical for obtaining high purity crystals.
Experimental Protocols
Protocol 1: Chiral Resolution of (±)-2-amino-1-butanol
This protocol describes the separation of the desired (S)-(+)-2-amino-1-butanol from a racemic mixture using L-(+)-tartaric acid.
-
Dissolution: Dissolve the racemic (±)-2-amino-1-butanol in anhydrous methanol or ethanol.
-
Addition of Tartaric Acid: Slowly add a solution of L-(+)-tartaric acid in the same anhydrous solvent to the amine solution while maintaining the temperature at 40-45°C.
-
Seeding and Crystallization: Seed the solution with a few crystals of d-2-amino-1-butanol L(+)-tartrate to initiate crystallization. Slowly cool the mixture to 16-18°C over a period of 4 hours to allow for complete crystallization of the diastereomeric salt.
-
Isolation: Filter the crystalline precipitate of d-2-amino-1-butanol L(+)-tartrate and wash it with cold anhydrous methanol or ethanol.
-
Liberation of the Free Amine: Suspend the tartrate salt in water and add a base, such as calcium hydroxide or sodium hydroxide, to a pH of 11-13 to liberate the free d-2-amino-1-butanol.
-
Extraction and Purification: The free amine can then be extracted with an organic solvent and purified by distillation.
Protocol 2: Synthesis of (S,S)-Ethambutol
This protocol details the condensation reaction of (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane.
-
Reaction Setup: In a reaction vessel, charge (S)-(+)-2-amino-1-butanol.
-
Heating: Heat the (S)-(+)-2-amino-1-butanol to 110°C with stirring.
-
Addition of 1,2-dichloroethane: Slowly add 1,2-dichloroethane to the heated amine over a period of 2 hours, maintaining the temperature between 110°C and 140°C.
-
Reaction: Maintain the reaction mixture at this temperature for an additional 3 hours.
-
Neutralization: Cool the reaction mixture and neutralize the generated HCl. One method involves adding sodium hydroxide and stirring. Another approach is to introduce ammonia gas into the reaction mixture in a low-boiling point organic solvent.
-
Workup: Recover the excess (S)-(+)-2-amino-1-butanol by vacuum distillation.
Protocol 3: Preparation of Ethambutol Dihydrochloride
This protocol describes the conversion of crude Ethambutol base to its dihydrochloride salt and subsequent purification.
-
Dissolution: Dissolve the crude Ethambutol base in absolute ethanol.
-
Acidification: Cool the solution to about 30°C and slowly add a solution of hydrochloric acid in ethanol dropwise with stirring, controlling the pH to be between 3 and 3.5.
-
Crystallization: Slowly cool the mixture to 8-10°C to induce crystallization of Ethambutol dihydrochloride.
-
Isolation and Drying: Filter the crystals, wash with cold ethanol, and dry under vacuum to obtain the purified Ethambutol dihydrochloride.
Quantitative Data Summary
The following table summarizes yield and purity data from various synthesis and purification methods for Ethambutol.
| Method/Step | Key Reagents/Conditions | Yield (%) | Purity (%) | Reference |
| Synthesis of (R,S)-2-Aminobutanol | 1-butene, chlorine, acetonitrile | 50.7 | - | |
| Resolution of (R,S)-2-aminobutanol | L-(+)-tartaric acid | 94.3 (for (S)-isomer tartrate) | >85.0 (for optically pure (S)-isomer) | |
| Synthesis of Ethambutol | (S)-2-aminobutanol, 1,2-dichloroethane | 81.3 | - | |
| Improved Synthesis of Ethambutol HCl | S-(+)-2-amino-1-butanol, 1,2-dichloroethane, ethanol, HCl | 80.98 | 99.8 | |
| Alternative Synthesis | Chiral butanediol as starting material | 53 (overall) | 98 (enantiomeric purity) |
Visualizations
Ethambutol Synthesis Workflow
Caption: Workflow for the synthesis of (S,S)-Ethambutol Dihydrochloride.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low yield in Ethambutol synthesis.
References
Validation & Comparative
Validating Ethambutol's Grip: A Comparative Guide to Target Engagement with Arabinosyl Transferase
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data and methodologies for validating the target engagement of Ethambutol with its primary target, arabinosyl transferase. We delve into the specifics of Ethambutol's interaction and contrast it with alternative compounds, offering a clear perspective on current and emerging antitubercular strategies.
Ethambutol is a cornerstone of tuberculosis treatment, primarily functioning by inhibiting the arabinosyl transferases (EmbA, EmbB, and EmbC), enzymes critical for the biosynthesis of the mycobacterial cell wall.[1][2][3][4] Specifically, it disrupts the polymerization of arabinan, a key component of both arabinogalactan and lipoarabinomannan, leading to increased cell wall permeability and ultimately inhibiting bacterial growth.[1] This guide will explore the experimental validation of this crucial drug-target interaction.
Quantitative Analysis of Target Engagement
The direct interaction between Ethambutol and its target has been quantified using various biophysical techniques. These methods provide critical data on binding affinity and inhibition, which are essential for understanding drug efficacy and for the development of novel therapeutics.
| Compound | Target | Method | Quantitative Value | Reference |
| Ethambutol | Wild-type EmbB | Molecular Docking | -4.8 kcal/mol | |
| Ethambutol | Mtb EmbA-EmbB complex | Microscale Thermophoresis (MST) | Kd = 1.8 ± 0.4 µM |
Table 1: Quantitative data for Ethambutol's target engagement.
Alternative Compounds Targeting the Arabinan Synthesis Pathway
While Ethambutol directly targets the arabinosyl transferases, other compounds have been identified that inhibit different steps of the essential arabinan synthesis pathway. A prominent class of such compounds is the benzothiazinones (BTZs), which have demonstrated potent antimycobacterial activity.
It is important to note that while both Ethambutol and BTZs disrupt arabinan synthesis, they do so by targeting different enzymes. Ethambutol directly inhibits the arabinosyl transferases (EmbA, EmbB, and EmbC), whereas BTZs, such as BTZ043 and its next-generation analog PBTZ169, inhibit decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme that functions upstream of the arabinosyl transferases. This distinction is crucial for understanding their mechanisms of action and for the development of combination therapies.
| Compound | Target | Method | Quantitative Value | Reference |
| BTZ043 | DprE1 | Not Specified | 1000-fold more active than Ethambutol against M. tuberculosis | |
| PBTZ169 | DprE1 | Not Specified | MIC against M. tuberculosis H37Rv: 0.001 µg/mL |
Table 2: Quantitative data for alternative compounds targeting the arabinan synthesis pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols used to assess the target engagement of Ethambutol and its alternatives.
In Vitro Arabinosyltransferase Inhibition Assay
This assay directly measures the enzymatic activity of arabinosyl transferases in the presence of an inhibitor.
Principle: The assay quantifies the incorporation of a radiolabeled or fluorescently tagged arabinose donor into an acceptor substrate. A decrease in incorporation in the presence of the test compound indicates inhibition of the enzyme.
Protocol Outline:
-
Enzyme and Substrate Preparation:
-
Purify recombinant arabinosyl transferase (e.g., EmbB) from an expression system.
-
Synthesize or obtain a suitable arabinose donor (e.g., decaprenyl-phosphoryl-arabinose, DPA) and acceptor substrate.
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing the purified enzyme, acceptor substrate, and a radiolabeled arabinose donor (e.g., [14C]-DPA).
-
Add varying concentrations of the inhibitor (e.g., Ethambutol).
-
-
Incubation:
-
Incubate the reaction mixture at an optimal temperature and for a specific duration to allow for the enzymatic reaction to proceed.
-
-
Detection and Quantification:
-
Terminate the reaction.
-
Separate the product from the unreacted substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of incorporated radiolabel using a scintillation counter or autoradiography.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
Microscale Thermophoresis (MST)
MST is a powerful technique for quantifying biomolecular interactions in solution.
Principle: MST measures the movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which can be detected and used to determine binding affinity (Kd).
Protocol Outline:
-
Protein Labeling:
-
Label the purified target protein (e.g., EmbA-EmbB complex) with a fluorescent dye.
-
-
Sample Preparation:
-
Prepare a series of dilutions of the unlabeled ligand (e.g., Ethambutol).
-
Mix a constant concentration of the fluorescently labeled protein with each ligand dilution.
-
-
MST Measurement:
-
Load the samples into capillaries.
-
Place the capillaries in the MST instrument.
-
An infrared laser creates a microscopic temperature gradient, and the fluorescence in the heated spot is monitored over time.
-
-
Data Analysis:
-
The change in fluorescence is plotted against the ligand concentration.
-
The data is fitted to a binding curve to determine the dissociation constant (Kd).
-
X-ray Crystallography
This technique provides high-resolution structural information about the protein-ligand complex.
Principle: By crystallizing the protein in complex with the ligand and diffracting X-rays through the crystal, a three-dimensional electron density map can be generated, revealing the precise binding mode of the ligand.
Protocol Outline:
-
Protein-Ligand Complex Formation:
-
Co-crystallize the purified protein with the ligand or soak the ligand into pre-formed protein crystals.
-
-
Crystallization:
-
Screen for optimal crystallization conditions (e.g., pH, temperature, precipitant concentration).
-
-
Data Collection:
-
Mount the crystal and expose it to a high-intensity X-ray beam.
-
Collect diffraction data as the crystal is rotated.
-
-
Structure Determination:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an electron density map.
-
Build an atomic model of the protein-ligand complex into the electron density map.
-
-
Refinement and Validation:
-
Refine the atomic model to improve its fit to the experimental data.
-
Validate the final structure.
-
Cryo-Electron Microscopy (Cryo-EM) Single-Particle Analysis
Cryo-EM is particularly useful for determining the structure of large and flexible protein complexes, such as membrane-bound arabinosyl transferases.
Principle: The protein-ligand complex is rapidly frozen in a thin layer of vitreous ice. A transmission electron microscope is used to acquire thousands of two-dimensional projection images of individual particles. These images are then computationally processed to reconstruct a three-dimensional structure.
Protocol Outline:
-
Sample Preparation:
-
Purify the protein-ligand complex.
-
Apply a small volume of the sample to an EM grid and blot away excess liquid.
-
-
Vitrification:
-
Rapidly plunge-freeze the grid in liquid ethane to embed the particles in vitreous ice.
-
-
Data Acquisition:
-
Load the frozen grid into a cryo-electron microscope.
-
Collect a large dataset of images of the frozen-hydrated particles at different orientations.
-
-
Image Processing:
-
Select individual particle images from the micrographs.
-
Align and classify the images to group similar views.
-
-
3D Reconstruction and Model Building:
-
Reconstruct a three-dimensional density map from the classified 2D images.
-
Build an atomic model of the protein-ligand complex into the cryo-EM map.
-
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the signaling pathway of Ethambutol's action and the general experimental workflow for target engagement validation.
Caption: Mechanism of Ethambutol action.
Caption: Experimental workflow for target engagement validation.
References
- 1. Frontiers | Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis [frontiersin.org]
- 2. Single-Particle Cryo-EM of Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [en.bio-protocol.org]
- 4. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Resistance Between Ethambutol and Other Mycobacterial Cell Wall Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cross-resistance patterns observed between ethambutol (EMB) and other inhibitors of mycobacterial cell wall synthesis. The information presented is supported by experimental data from peer-reviewed literature to facilitate a deeper understanding of resistance mechanisms and inform future drug development strategies. The primary focus is on Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.
Comparative Analysis of Cross-Resistance
Cross-resistance, where a single molecular mechanism confers resistance to multiple drugs, is a significant challenge in tuberculosis treatment. However, studies on ethambutol reveal a more complex landscape of co-resistance, particularly with isoniazid (INH), rather than classical cross-resistance.
-
Ethambutol (EMB) and Isoniazid (INH): A strong clinical correlation exists between EMB and INH resistance. Research has shown that resistance to higher concentrations of EMB (e.g., 7.5 μg/ml) is predominantly found in Mtb isolates that are already resistant to INH (e.g., 0.4 μg/ml)[1][2]. This phenomenon is less about a single mechanism conferring resistance to both drugs and more about the sequential acquisition of resistance-conferring mutations. Studies have frequently identified the co-occurrence of the katG S315T mutation, which confers high-level INH resistance, with mutations in codon 306 of the embB gene, the primary determinant of EMB resistance[2]. This suggests that INH-resistant strains are more likely to develop subsequent resistance to EMB[2]. Interestingly, a synergistic relationship has also been identified, where EMB can enhance the activity of INH by binding to a transcriptional repressor (EtbR) that downregulates the expression of inhA, the primary target of INH[3].
-
Ethambutol (EMB) and Ethionamide (ETH): Ethionamide is structurally similar to isoniazid and, after activation by the monooxygenase EthA, shares the same molecular target: the enoyl-ACP reductase InhA. Therefore, significant cross-resistance is observed between INH and ETH when resistance is mediated by mutations in the inhA promoter or gene. However, direct cross-resistance between EMB and ETH is not typically observed, as they have distinct molecular targets. EMB targets arabinosyl transferases (encoded by the embCAB operon) involved in arabinogalactan synthesis, while ETH targets InhA in the mycolic acid synthesis pathway.
-
Ethambutol (EMB) and Other Cell Wall Inhibitors (e.g., Cycloserine, β-lactams): These drugs inhibit peptidoglycan synthesis, a different component of the Mtb cell wall compared to the arabinogalactan layer targeted by EMB. Experimental studies involving the in-vitro induction of EMB mono-resistance in Mtb have shown no resulting cross-resistance to a panel of other anti-TB drugs, including those that do not target the arabinogalactan pathway. This indicates that the mechanisms conferring EMB resistance are highly specific and do not extend to inhibitors of peptidoglycan synthesis.
Quantitative Data Presentation: MIC Values
The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for susceptible and resistant strains of M. tuberculosis, collated from various studies. These values illustrate the typical shifts in susceptibility associated with resistance.
| Drug | Target Pathway | Susceptible Mtb MIC Range (μg/mL) | Resistant Mtb MIC Range (μg/mL) | Common Resistance-Associated Genes |
| Ethambutol (EMB) | Arabinogalactan Synthesis | 1.0 - 5.0 | > 5.0 - 40.0+ | embB, embC, embA |
| Isoniazid (INH) | Mycolic Acid Synthesis | 0.025 - 0.1 | > 0.2 (low-level) to > 1.0 (high-level) | katG, inhA, ahpC |
| Ethionamide (ETH) | Mycolic Acid Synthesis | 0.5 - 2.0 | > 5.0 | ethA, inhA |
| D-Cycloserine | Peptidoglycan Synthesis | 5.0 - 20.0 | > 30.0 | alrA (overexpression) |
Note: MIC values can vary depending on the specific strain, testing methodology (e.g., broth microdilution, agar proportion), and laboratory conditions.
Mandatory Visualizations
The diagram below illustrates the distinct targets of ethambutol, isoniazid, and ethionamide, highlighting the mechanisms that lead to resistance and the basis for cross-resistance between isoniazid and ethionamide.
Caption: Mechanisms of action and resistance for key cell wall inhibitors.
This workflow outlines the standard procedure for inducing and confirming cross-resistance in a laboratory setting.
Caption: Experimental workflow for determining antibiotic cross-resistance.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-resistance studies. The most common method for quantitative assessment is the determination of the Minimum Inhibitory Concentration (MIC).
This protocol is a standard method for determining the MIC of antimicrobial agents against Mtb, adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum:
-
Culture M. tuberculosis strains (both wild-type and suspected resistant mutants) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Plates:
-
Use sterile 96-well microtiter plates.
-
Prepare serial two-fold dilutions of each antibiotic (Ethambutol, Isoniazid, etc.) in 7H9 broth. The concentration range should span the expected MICs for both susceptible and resistant organisms.
-
Add 100 µL of each antibiotic dilution to the appropriate wells. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Seal the plates to prevent evaporation and contamination.
-
Incubate the plates at 37°C for 7 to 14 days, or until visible growth is observed in the positive control well.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the mycobacteria.
-
Growth can be assessed visually or by using a growth indicator like Resazurin, which changes color in the presence of metabolic activity.
-
-
Data Interpretation:
-
Compare the MIC value of the mutant strain to the wild-type strain for each drug tested.
-
A significant increase (typically ≥4-fold) in the MIC for a second drug in the EMB-resistant mutant indicates cross-resistance.
-
This is a reference method for Mtb susceptibility testing, particularly in clinical laboratories.
-
Media Preparation: Prepare Middlebrook 7H10 or 7H11 agar plates containing serial dilutions of the antibiotic and at least two drug-free control plates.
-
Inoculum Preparation: Prepare two dilutions of a standardized Mtb suspension (e.g., 10⁻² and 10⁻⁴).
-
Inoculation: Inoculate a defined volume of each dilution onto the drug-containing and control plates.
-
Incubation: Incubate plates at 37°C in a CO₂-enriched atmosphere for approximately 3 weeks.
-
Analysis: Count the number of colonies on both the drug-containing and control plates. The percentage of resistant bacteria is calculated by dividing the colony count on the drug plate by the count on the control plate (from the higher dilution) and multiplying by 100. An isolate is considered resistant if the percentage of growth on the critical concentration of the drug is ≥1%.
References
- 1. Phenotypic and Molecular Characterization of Mycobacterium tuberculosis Isolates Resistant to both Isoniazid and Ethambutol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Molecular mechanism of the synergistic activity of ethambutol and isoniazid against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Validated High-Performance Liquid Chromatography Method for Robust Ethambutol Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of a new, validated High-Performance Liquid Chromatography (HPLC) method for the detection of Ethambutol against other established analytical techniques. This guide includes supporting experimental data, detailed methodologies, and a visual representation of the experimental workflow.
A novel, sensitive, and validated HPLC-UV method has been developed for the quantification of Ethambutol (EMB), offering significant advantages in terms of linearity, accuracy, and precision. This method, which involves pre-column derivatization with phenethyl isocyanate (PEIC), demonstrates high efficiency and reliability for quantifying EMB in various samples, including pharmaceutical formulations and biological fluids.[1][2]
Comparative Analysis of Analytical Methods
The performance of the new HPLC-UV method was validated according to the International Council on Harmonisation (ICH) guidelines and compared with other existing methods for Ethambutol detection.[1][2][3] The following tables summarize the key performance indicators.
Table 1: Comparison of Linearity and Detection Limits
| Method | Linearity Range (µg/mL) | R² | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| New HPLC-UV with PEIC Derivatization | 0.39–12.5 | 0.9999 | 0.370 µg/mL | 1.122 µg/mL |
| HPLC-UV (Yan et al., 2007) | 20–120 | 0.9995 | Not Reported | 0.2 µg/mL |
| Column Chromatography | 25–400 | Not Reported | 25 µg/mL | Not Reported |
| RP-HPLC (Simultaneous Estimation) | Not specified individually | Not specified individually | 0.128 µg/mL | 0.388 µg/mL |
| UPLC (Simultaneous Estimation) | Not specified individually | Not specified individually | Not Reported | Not Reported |
Table 2: Comparison of Accuracy and Precision
| Method | Accuracy (% Recovery) | Precision (% RSD) |
| New HPLC-UV with PEIC Derivatization | 101.77 ± 7.10% to 102.33 ± 8.69% | Intra-day: < 5.2%, Inter-day: < 7.6% |
| HPLC-UV (Yan et al., 2007) | 99.8% | Intra-day: < 1.46%, Inter-day: < 2.22% |
| Column Chromatography | 90-100% | Intra and Inter-day: < 5% |
| RP-HPLC (Simultaneous Estimation) | 99.55% | 0.3% |
| UPLC (Simultaneous Estimation) | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key analytical methods are provided below to allow for replication and further development.
New Validated HPLC-UV Method with PEIC Derivatization
This method involves the derivatization of Ethambutol with phenethyl isocyanate (PEIC) to enhance its UV detection.
-
Derivatization: Ethambutol is derivatized with PEIC at room temperature for 90 minutes.
-
Chromatographic Separation:
-
Column: C18 column.
-
Mobile Phase: A mixture of 25 mM sodium dihydrogen phosphate buffer (containing 1% v/v triethylamine, with pH adjusted to 3.0 using orthophosphoric acid) and methanol in a 25:75 v/v ratio.
-
Detection: UV detection.
-
Column Chromatography Method
A simple column chromatographic method for the determination of EMB in pharmaceutical preparations.
-
Extraction: Ethambutol is extracted into an organic solvent.
-
Separation: The extract undergoes basification followed by column chromatographic separation on Amberlite CG 50 (100-200 mesh).
-
Elution and Estimation: Elution is carried out with suitable eluents, and the concentration is estimated at a wavelength of 270 nm.
RP-HPLC Method for Simultaneous Estimation
This method allows for the simultaneous estimation of Ethambutol and Isoniazid.
-
Chromatographic Separation:
-
Column: Std Agilent 150 x 4.6 mm, 5µ.
-
Mobile Phase: A mixture of Potassium dihydrogen orthophosphate buffer and Acetonitrile in a 55:45% v/v ratio.
-
Flow Rate: 1 ml/min.
-
Temperature: 30°C.
-
Detection: UV detection at 260 nm.
-
Experimental Workflow for Validation of the New HPLC-UV Method
The following diagram illustrates the key steps involved in the validation of the new analytical method for Ethambutol detection, following ICH guidelines.
Caption: Validation workflow for the new analytical method.
References
- 1. Development and validation of simple and sensitive HPLC-UV method for ethambutol hydrochloride detection following transdermal application - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Development and validation of simple and sensitive HPLC-UV method for this compound detection following transdermal application - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY01414E [pubs.rsc.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Synergistic Activity of Ethambutol with Second-Line Tuberculosis Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the exploration of effective combination therapies. Ethambutol (EMB), a first-line anti-tuberculosis drug, has demonstrated synergistic activity with several second-line drugs, offering potential avenues for enhanced treatment regimens. This guide provides a comparative analysis of the synergistic effects of ethambutol with key second-line anti-tuberculosis agents, supported by experimental data and detailed methodologies.
In Vitro Synergistic Activity of Ethambutol Combinations
The synergistic effect of drug combinations against Mycobacterium tuberculosis is commonly quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is indicative of synergy, a value between 0.5 and 4.0 suggests an additive or indifferent effect, and a value > 4.0 indicates antagonism. The following tables summarize the in vitro synergistic activities of ethambutol with various second-line drugs.
| Drug Combination | Mycobacterium tuberculosis Strain(s) | FICI Value | Interpretation | Reference(s) |
| Ethambutol + Levofloxacin | H37Rv and resistant clinical isolates | ≤ 0.5 | Synergy | [1] |
| Ethambutol + Ofloxacin | Isoniazid-resistant and susceptible isolates | 0.31 - 0.62 | Synergy to Additive | |
| Ethambutol + Clofazimine | MDR-TB clinical isolates | ≤ 0.5 in 45.8% of isolates | Synergy in a significant portion of isolates | [2] |
| Ethambutol + Linezolid | Non-MDR and MDR clinical isolates | Not specified, but synergy observed | Synergy | [3] |
| Ethambutol + Delamanid | Not specified | Synergistic or partially synergistic | Synergy/Partial Synergy | [4] |
Experimental Protocols
The evaluation of synergistic activity predominantly relies on the checkerboard method. This in vitro assay systematically tests multiple concentrations of two drugs, alone and in combination, to determine their effect on bacterial growth.
Checkerboard Assay using Resazurin Microtiter Assay (REMA)
This method provides a colorimetric readout to assess cell viability.
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Mycobacterium tuberculosis inoculum (e.g., H37Rv or clinical isolates)
-
Ethambutol and second-line drug stock solutions
-
Resazurin solution
-
Sterile distilled water and buffers
Procedure:
-
Drug Dilution: Two-fold serial dilutions of ethambutol are prepared vertically, and two-fold serial dilutions of the second-line drug are prepared horizontally in a 96-well plate containing 7H9 broth.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.
-
Incubation: The plates are sealed and incubated at 37°C for a specified period (typically 5-7 days).
-
Addition of Resazurin: After incubation, a resazurin solution is added to each well.
-
Second Incubation: Plates are incubated for an additional 24-48 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that prevents this color change.
-
FICI Calculation: The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Signaling Pathways and Mechanisms of Synergy
The molecular mechanisms underlying the synergistic interactions between ethambutol and second-line drugs are areas of ongoing research.
Ethambutol and Isoniazid: A Well-Characterized Synergy
While isoniazid is a first-line drug, its synergistic mechanism with ethambutol provides a valuable model. Ethambutol inhibits the synthesis of arabinogalactan, a key component of the mycobacterial cell wall. This disruption is believed to increase the permeability of the cell wall, thereby enhancing the penetration and efficacy of other drugs. Specifically, ethambutol has been shown to bind to the transcriptional repressor EtbR, which in turn enhances the repression of the inhA gene.[4] The inhA gene product is the primary target of isoniazid. This dual effect on the cell wall and the target of isoniazid leads to a potent synergistic effect.
Mechanism of synergistic activity between Ethambutol and Isoniazid.
Potential Mechanisms with Second-Line Drugs
The synergistic effects of ethambutol with second-line drugs are likely also linked to its ability to compromise the integrity of the mycobacterial cell wall, thereby facilitating the entry and action of its partner drugs. For fluoroquinolones, which target DNA gyrase inside the cell, enhanced permeability would directly lead to increased efficacy. Similarly, for drugs like clofazimine and bedaquiline that have intracellular targets, a more permeable cell wall could lead to higher intracellular concentrations and a more potent effect. However, the precise molecular interactions for these combinations require further investigation.
Experimental and Logical Workflows
Visualizing the experimental and logical workflows can aid in understanding the process of evaluating drug synergy.
References
- 1. Fast detection of drug interaction in Mycobacterium tuberculosis by a checkerboard resazurin method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro synergistic activity of clofazimine and other antituberculous drugs against multidrug-resistant Mycobacterium tuberculosis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Trial Comparison of Ethambutol-Based Regimens in Tuberculosis Treatment
For Researchers, Scientists, and Drug Development Professionals
Ethambutol (EMB) is a cornerstone of first-line tuberculosis (TB) treatment, valued for its role in preventing the emergence of resistance to other antibiotics, particularly rifampicin, in cases of isoniazid monoresistance.[1] Standard therapy for drug-susceptible TB typically includes a two-month intensive phase with isoniazid, rifampin, pyrazinamide, and ethambutol, followed by a continuation phase.[2] However, the optimal composition of TB regimens, especially for drug-resistant strains, remains an active area of research. This guide provides a head-to-head comparison of Ethambutol-based regimens evaluated in significant clinical trials, presenting quantitative data on their efficacy and safety, alongside detailed experimental protocols and the mechanistic basis of Ethambutol's action.
Ethambutol's Mechanism of Action
Ethambutol is a bacteriostatic agent that specifically targets the synthesis of the mycobacterial cell wall. It inhibits the enzyme arabinosyl transferase, which is crucial for the polymerization of arabinose into arabinogalactan, a key component of the cell wall.[3] Disruption of arabinogalactan synthesis prevents the attachment of mycolic acids, leading to increased cell wall permeability and compromised structural integrity.[3][4]
Below is a diagram illustrating the signaling pathway of Ethambutol's inhibitory action.
Head-to-Head Clinical Trial Data
The following sections present quantitative data from clinical trials that directly compare different therapeutic regimens involving Ethambutol.
Trial 1: Ethambutol vs. Moxifloxacin in Initial TB Treatment (TBTC Study 27)
This Phase II clinical trial compared the standard Ethambutol-containing regimen (HRZE) with a regimen where Moxifloxacin replaced Ethambutol (HRZMoxi) during the first two months of treatment for pulmonary tuberculosis.
Experimental Protocol:
-
Study Design: A randomized, double-blind, placebo-controlled factorial trial.
-
Participants: Adults with newly diagnosed, sputum smear-positive pulmonary tuberculosis. Key inclusion criteria included age over 18, Karnofsky score of at least 60, and willingness to undergo HIV testing. Patients with isolates resistant to rifampin were discontinued from the study.
-
Regimens:
-
Control Arm: Isoniazid, Rifampin, Pyrazinamide, and Ethambutol (HRZE).
-
Investigational Arm: Isoniazid, Rifampin, Pyrazinamide, and Moxifloxacin (400 mg) (HRZMoxi).
-
-
Primary Outcome: The primary endpoint was the proportion of patients with negative sputum cultures after two months of treatment.
Quantitative Outcomes:
| Outcome Measure | HRZE (Ethambutol) Regimen | HRZMoxi (Moxifloxacin) Regimen | p-value |
| Sputum Culture Conversion at 4 Weeks | Lower | Higher | - |
| Sputum Culture Conversion at 2 Months | 71% (98/138) | 71% (99/139) | 0.97 |
| Treatment Completion Rate | 89% | 88% | - |
| Reported Nausea | 9% | 22% | 0.002 |
Trial 2: Ethambutol vs. Cycloserine vs. Terizidone in MDR-TB Treatment
This study compared treatment outcomes for multidrug-resistant tuberculosis (MDR-TB) patients receiving a standardized regimen that included either Ethambutol, Cycloserine, or Terizidone.
Experimental Protocol:
-
Study Design: An observational prospective cohort study.
-
Participants: Newly diagnosed adult MDR-TB patients enrolled between 2000 and 2004.
-
Regimens: Patients received a standardized multidrug regimen for 18 to 24 months, which included either Ethambutol, Cycloserine, or Terizidone.
-
Primary Outcomes: Treatment success (cured or completed treatment), default rates, and serious adverse drug events (SADEs).
Quantitative Outcomes:
| Outcome Measure | Ethambutol Regimen (n=435) | Cycloserine Regimen (n=278) | Terizidone Regimen (n=145) |
| Successful Treatment Rate | 52% | 60% | 62% |
| Default Rate | 30% | 15% | 11% |
| Serious Adverse Drug Events (SADEs) | 2 patients | 7 patients | 3 patients |
Clinical Trial Workflow
The diagram below illustrates a generalized workflow for a randomized controlled clinical trial comparing different drug regimens, such as the ones described above.
Summary and Future Directions
The clinical trials summarized here highlight the ongoing effort to optimize tuberculosis therapy. While the TBTC Study 27 indicates that for initial treatment of drug-susceptible TB, Ethambutol remains a valid component of the standard HRZE regimen with no significant efficacy difference at 8 weeks compared to a Moxifloxacin-containing regimen, the data from the MDR-TB cohort suggests that in the context of drug resistance, alternative agents like Cycloserine and Terizidone may offer improved treatment success and adherence.
Ongoing research, such as the INTENSE-TBM trial, is exploring intensified treatment regimens for severe forms of TB, like tuberculous meningitis, by using higher doses of standard drugs and introducing newer agents. These studies will continue to refine our understanding of the optimal use of Ethambutol and other antitubercular agents, aiming to shorten treatment duration, improve efficacy against resistant strains, and minimize adverse effects.
References
Assessing the In Vitro Synergy of Ethambutol and Rifampicin Combinations
For Researchers, Scientists, and Drug Development Professionals
The combination of ethambutol and rifampicin remains a cornerstone in the treatment of mycobacterial infections, including those caused by Mycobacterium tuberculosis and various nontuberculous mycobacteria (NTM). Understanding the nature of their interaction—whether synergistic, additive, indifferent, or antagonistic—is crucial for optimizing treatment regimens and combating the rise of drug resistance. This guide provides an objective comparison of the in vitro synergistic effects of ethambutol and rifampicin, supported by experimental data and detailed methodologies.
Quantitative Synergy Assessment
The synergistic potential of a drug combination is often quantified using the Fractional Inhibitory Concentration (FIC) index. This index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs when used alone and in combination. A summary of FIC indices from various in vitro studies is presented below.
| Mycobacterium Species | Number of Isolates | Method | FIC Index Range | Interpretation | Reference |
| M. avium | 5 | Agar Dilution | ≤ 0.5 (for 4/5 isolates) | Synergy | [1] |
| M. chimaera | 6 | Agar Dilution | ≤ 0.5 (for 5/6 isolates) | Synergy | [1] |
| M. intracellulare | 4 | Agar Dilution | ≤ 0.5 (for 3/4 isolates) | Synergy | [1] |
| M. malmoense | 2 (eligible) | Agar Dilution | ≤ 0.5 (for 1/2 isolates) | Synergy | [1] |
| M. xenopi | Not specified | Agar Dilution | Not Synergistic | No Synergy | [1] |
| M. simiae | Not specified | Agar Dilution | Not Synergistic | No Synergy | |
| M. tuberculosis (Isoniazid-susceptible) | 11 | Checkerboard Assay | 0.88-1.6 (81.8%), 0.6 (18.1%) | Indifference, Synergy | |
| M. tuberculosis (Isoniazid-resistant) | 12 | Checkerboard Assay | 0.31-0.62 (for Ofloxacin, Rifampicin, Ethambutol combination) | Synergy | |
| M. avium-intracellulare complex | Not specified | Not specified | Not specified | 96% susceptible to combination |
Interpretation of FIC Index:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Proposed Mechanism of Synergy
The synergistic interaction between ethambutol and rifampicin is thought to stem from their distinct but complementary mechanisms of action. Ethambutol inhibits arabinosyl transferases, which are essential for the synthesis of arabinogalactan, a key component of the mycobacterial cell wall. This disruption of the cell wall integrity is hypothesized to increase the permeability of the cell envelope, thereby facilitating the entry of rifampicin. Once inside the cell, rifampicin binds to the β-subunit of the DNA-dependent RNA polymerase, inhibiting transcription and ultimately leading to cell death.
References
A Comparative Guide to Molecular Assays for Detecting Ethambutol Resistance Mutations
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) poses a significant threat to global tuberculosis (TB) control. Rapid and accurate detection of drug resistance is crucial for effective patient treatment and preventing the spread of resistant strains. Ethambutol (EMB) is a first-line anti-TB drug, and resistance to it is primarily associated with mutations in the embB gene, particularly at codon 306. This guide provides an objective comparison of four key molecular assays used to detect these resistance mutations: Line Probe Assays (LPAs), Pyrosequencing, Whole-Genome Sequencing (WGS), and the Xpert MTB/XDR assay.
Performance Comparison of Molecular Assays
The performance of these molecular assays is typically evaluated against the gold standard of phenotypic drug susceptibility testing (pDST). The following tables summarize the reported sensitivity and specificity of each assay for detecting Ethambutol resistance.
| Assay | Target | Sensitivity (%) | Specificity (%) | Key Findings |
| Line Probe Assay (GenoType MTBDRsl) | embB gene mutations | 58.82 - 70.8 | 91.67 - 93.3 | The GenoType MTBDRsl assay demonstrates moderate sensitivity but high specificity for detecting EMB resistance.[1][2] |
| Pyrosequencing | embB codon 306 | 61 | 85 | Pyrosequencing of the embB306 codon shows variable sensitivity but good specificity.[3][4][5] |
| Whole-Genome Sequencing (WGS) | Whole genome | 94.6 - 100 | 64.1 - 79.41 | WGS offers high sensitivity for detecting resistance mutations but can have lower specificity compared to other methods. |
| Xpert MTB/XDR | inhA promoter mutations | 65.9 | Not specified | The Xpert MTB/XDR assay's detection of Ethionamide (ETH) resistance is based on inhA promoter mutations, which can be an indicator for EMB resistance, showing a sensitivity of 65.9%. |
Experimental Workflow
The general workflow for molecular detection of drug resistance involves sample preparation, nucleic acid amplification, and analysis of mutations. The specific steps vary between assays.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Line Probe Assay (LPA) - GenoType MTBDRsl
Line probe assays are based on the principle of DNA-strip technology, involving three main steps: DNA extraction, multiplex PCR amplification, and reverse hybridization.
a. DNA Extraction:
-
Decontaminate sputum samples using the N-acetyl-L-cysteine (NALC)-NaOH method.
-
Extract DNA from the decontaminated sample or from a cultured isolate using a commercial kit such as the GenoLyse® kit, following the manufacturer's instructions.
b. Multiplex PCR Amplification:
-
Prepare a master mix containing biotinylated primers targeting the embB gene, along with other genes for multidrug-resistant TB (MDR-TB) detection.
-
Add the extracted DNA to the master mix.
-
Perform PCR using a thermal cycler with the following typical conditions:
-
Initial denaturation: 95°C for 15 minutes
-
10 cycles of: 95°C for 30 seconds, 58°C for 2 minutes
-
20 cycles of: 95°C for 25 seconds, 53°C for 40 seconds, 70°C for 40 seconds
-
Final extension: 70°C for 8 minutes
-
c. Reverse Hybridization:
-
Denature the biotinylated PCR products chemically.
-
Hybridize the single-stranded, biotin-labeled amplicons to membrane strips coated with specific oligonucleotide probes for wild-type and mutant embB alleles.
-
Add a streptavidin-alkaline phosphatase conjugate that binds to the biotin label.
-
Add a substrate that is converted by the enzyme into a colored precipitate.
-
Interpret the resulting banding pattern to identify the presence or absence of resistance-associated mutations.
Pyrosequencing for embB Mutations
Pyrosequencing is a real-time DNA sequencing method that detects the release of pyrophosphate during nucleotide incorporation.
a. DNA Extraction and PCR:
-
Extract DNA from Mtb isolates as described for LPAs.
-
Amplify the embB gene region containing codon 306 using a biotinylated forward primer and a standard reverse primer. A typical PCR protocol would be:
-
Initial denaturation: 95°C for 5 minutes
-
40 cycles of: 95°C for 30 seconds, 60°C for 30 seconds, 72°C for 30 seconds
-
Final extension: 72°C for 5 minutes
-
b. Pyrosequencing Reaction:
-
Capture the biotinylated PCR product on streptavidin-coated Sepharose beads.
-
Denature the captured DNA to obtain single-stranded templates.
-
Anneal a sequencing primer to the template DNA upstream of the region of interest.
-
Perform the pyrosequencing reaction in a PyroMark instrument. The instrument dispenses one deoxynucleotide triphosphate (dNTP) at a time.
-
If the dNTP is incorporated, pyrophosphate (PPi) is released, which is converted to ATP and then to light.
-
The light is detected by a CCD camera and displayed as a peak in a pyrogram. The height of the peak is proportional to the number of nucleotides incorporated.
-
The sequence is determined from the order and intensity of the peaks in the pyrogram.
Whole-Genome Sequencing (WGS)
WGS provides a comprehensive view of the entire Mtb genome, allowing for the detection of all potential resistance-conferring mutations.
a. DNA Extraction and Library Preparation:
-
Extract high-molecular-weight DNA from a cultured Mtb isolate.
-
Quantify the DNA and assess its purity.
-
Prepare a sequencing library using a commercial kit, such as the Nextera XT DNA Library Prep Kit (Illumina). This involves fragmenting the DNA, adding sequencing adapters, and amplifying the library.
b. Sequencing:
-
Sequence the prepared library on a next-generation sequencing (NGS) platform, such as the Illumina MiSeq or NextSeq.
c. Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference Mtb genome (e.g., H37Rv).
-
Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the embB gene and other resistance-associated genes.
-
Compare the identified mutations to a curated database of known resistance-conferring mutations to predict the drug resistance profile.
Xpert MTB/XDR Assay
The Xpert MTB/XDR assay is an automated, cartridge-based real-time PCR test that can detect Mtb and mutations associated with resistance to multiple drugs, including ethionamide (which can indicate ethambutol resistance).
a. Sample Preparation:
-
Mix the unprocessed sputum sample or a concentrated sputum sediment with the provided sample reagent in a 1:2 ratio. This reagent lyses the mycobacteria and inactivates infectious agents.
-
Incubate the mixture at room temperature for 15 minutes.
b. Cartridge Loading and Assay Run:
-
Transfer 2 mL of the treated sample into the Xpert MTB/XDR cartridge using a sterile pipette. The cartridge contains all the necessary reagents for DNA extraction, amplification, and detection.
-
Load the cartridge into the GeneXpert instrument.
c. Automated Real-Time PCR and Analysis:
-
The instrument automates the remaining steps, including DNA extraction, nested real-time PCR, and detection of mutations using molecular beacons.
-
The instrument's software automatically interprets the results and provides a qualitative report on the presence of Mtb and any detected drug resistance mutations. The entire process takes approximately 90 minutes.
References
A Comparative Guide to the Efficacy of Ethambutol Against Diverse Mycobacterial Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Ethambutol against various mycobacterial species, supported by experimental data. The information is intended to assist researchers and professionals in drug development and infectious disease in understanding the spectrum of Ethambutol's activity and the methodologies used for its evaluation.
Comparative Efficacy of Ethambutol
Ethambutol is a crucial first-line bacteriostatic agent used in the treatment of tuberculosis and other mycobacterial infections.[1] Its primary mechanism of action involves the inhibition of arabinosyl transferases, enzymes essential for the synthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan.[2][3] This disruption of the cell wall assembly increases its permeability, which can also enhance the efficacy of other co-administered antimicrobial agents.[2]
The in vitro efficacy of Ethambutol is commonly quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death (typically a ≥99.9% reduction in the initial bacterial inoculum).[4]
Quantitative Efficacy Data
The following table summarizes the reported MIC and MBC values of Ethambutol against several key mycobacterial species. It is important to note that these values can vary depending on the specific strain and the susceptibility testing method employed.
| Mycobacterial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Mycobacterium tuberculosis | 0.25 - >32 | Generally in the same range as MIC in broth |
| Mycobacterium avium complex | 0.95 - 128 | Generally in the same range as MIC in broth |
| Mycobacterium kansasii | 1 - >64 | Data not readily available |
| Mycobacterium smegmatis | Data not readily available | Data not readily available |
Mechanism of Action of Ethambutol
The following diagram illustrates the mechanism of action of Ethambutol, targeting the biosynthesis of the mycobacterial cell wall.
References
Safety Operating Guide
Safe Disposal of Ethambutol Hydrochloride: A Procedural Guide
The proper disposal of ethambutol hydrochloride is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a physiologically active and therapeutically potent substance, it must be handled with the care required for hazardous materials throughout its lifecycle, including disposal.[1] Improper disposal, such as flushing down drains or discarding in regular trash, can lead to environmental contamination and pose health risks.[2][3][4][5]
This guide provides a step-by-step procedure for the safe and compliant disposal of this compound waste generated in research, development, and laboratory settings. Adherence to these procedures is essential for protecting personnel and minimizing environmental impact.
Core Disposal Principles
All waste treatment and disposal methods must strictly adhere to federal, state, and local environmental regulations. The primary directive is to prevent the release of this compound into the environment.
-
Prohibited Disposal Routes: Never dispose of this compound waste in household garbage or down the sewer system. The Environmental Protection Agency (EPA) explicitly prohibits the flushing of hazardous waste pharmaceuticals.
-
Professional Disposal: The recommended method for disposal is through an approved waste disposal plant or a licensed hazardous material disposal company. Incineration at a permitted facility is the most common treatment for pharmaceutical waste.
-
Segregation is Key: Do not mix this compound waste with other waste streams. Mixing hazardous and non-hazardous waste can lead to unnecessary costs and complex disposal requirements.
Standard Operating Procedure for Disposal
This protocol outlines the process from waste generation to final disposal.
1. Waste Identification and Segregation:
-
Immediately identify any material containing or contaminated with this compound as pharmaceutical waste. This includes expired or unused pure substances, contaminated labware (e.g., gloves, weighing paper), and spill cleanup materials.
-
Collect this waste separately at the point of generation. Use dedicated, clearly marked containers.
2. Container Selection and Labeling:
-
Use containers that are chemically compatible with this compound and are in good condition with secure, leak-proof closures.
-
Leave the chemical in its original container whenever possible.
-
If transferring to a waste container, label it clearly. While specific labeling requirements may vary, at a minimum, the label should include the words "Hazardous Waste Pharmaceuticals" and identify the contents.
3. On-site Accumulation and Storage:
-
Keep waste containers tightly closed except when adding waste.
-
Store containers in a designated, secure, and well-ventilated area away from normal laboratory operations.
-
Use secondary containment, such as a tray or tub, to contain any potential leaks or spills from the primary container.
4. Arranging for Final Disposal:
-
Engage a licensed hazardous waste management contractor for the transportation and disposal of the waste.
-
Ensure the contractor will manage the waste in accordance with all relevant EPA (under the Resource Conservation and Recovery Act - RCRA), Department of Transportation (DOT), and local regulations.
-
Proper documentation, such as a hazardous waste manifest, is required to track the waste from your facility to its final disposal site.
Data Presentation: Disposal Guidelines Summary
For quick reference, the following table summarizes the essential do's and don'ts for handling this compound waste.
| Guideline Category | Do's | Don'ts |
| Handling & Segregation | ✓ Handle as a hazardous material. | ✗ Do not mix with other waste streams (e.g., regular trash, other chemicals). |
| ✓ Segregate at the point of generation. | ✗ Do not allow the product to enter drains or waterways. | |
| Containers | ✓ Use original or compatible, leak-proof containers. | ✗ Do not leave waste containers open. |
| ✓ Label containers clearly as "Hazardous Waste Pharmaceuticals". | ||
| Disposal Method | ✓ Offer to a licensed hazardous waste disposal company. | ✗ Do not dispose of in household garbage. |
| ✓ Ensure disposal is at an approved waste plant, preferably via incineration. | ✗ Do not flush down the toilet or pour down the sewer. | |
| Regulatory | ✓ Comply with all national and local regulations. | ✗ Do not transport waste without proper documentation (e.g., hazardous waste manifest). |
| ✓ Maintain records of waste disposal. |
Experimental Protocols: Spill Cleanup Methodology
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
Objective: To safely contain, collect, and package spilled this compound for proper disposal.
Materials:
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, impervious gloves, and a dust respirator (approved/certified).
-
Spill containment materials (e.g., absorbent pads, sand).
-
Tools for collection (e.g., scoop, shovel, brush, and dustpan).
-
A designated, labeled hazardous waste container.
Procedure:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.
-
Don PPE: Before approaching the spill, put on all required personal protective equipment.
-
Contain Spill: Prevent the spill from spreading or entering drains. Cover drains if necessary.
-
Collect Spilled Material:
-
Carefully collect the dry powder, avoiding the generation of dust.
-
Use appropriate tools to scoop the material and place it into the designated hazardous waste container.
-
-
Clean the Area:
-
Once the bulk of the material is collected, clean the affected area.
-
Finish by spreading water on the contaminated surface and collecting the cleaning materials for disposal as hazardous waste.
-
-
Dispose of Waste: Seal the waste container and manage it according to the standard disposal procedure outlined above.
-
Decontaminate: Remove and decontaminate or dispose of all PPE as hazardous waste. Wash hands and any exposed skin thoroughly.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Ethambutol Hydrochloride
Safe Handling and Disposal of Ethambutol Hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures detail the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
This compound is a bacteriostatic antimycobacterial agent. While effective therapeutically, it presents several hazards that require careful management in a laboratory setting. The primary risks include reproductive toxicity, organ damage (particularly to the eyes) through prolonged exposure, and acute toxicity if swallowed.[1][2][3][4] Adherence to the following guidelines is critical to minimize exposure and ensure safety.
Hazard Summary
The following table summarizes the key health hazards associated with this compound.
| Hazard Classification | Description | Citations |
| Reproductive Toxicity | H360: May damage fertility or the unborn child. | [1] |
| Acute Oral Toxicity | H302: Harmful if swallowed. Ingestion may cause gastrointestinal upset, nausea, and abdominal pain. | |
| Specific Target Organ Toxicity | May cause damage to the eyes (optic neuritis) with repeated or prolonged exposure. | |
| Skin & Eye Irritation | May cause skin and eye irritation upon direct contact. | |
| Inhalation Hazard | May cause respiratory tract irritation. |
Personal Protective Equipment (PPE)
Appropriate PPE is the final and most critical barrier against exposure. The required level of protection varies based on the nature of the task.
| Task | Required Personal Protective Equipment | Citations |
| Routine Handling (e.g., weighing, preparing solutions) | Gloves: Double-gloving with powder-free nitrile or chemotherapy-rated gloves is recommended. Change gloves regularly (e.g., every 30-60 minutes) or immediately if contaminated. Eye Protection: Safety glasses with side shields or chemical splash goggles. Lab Coat: A disposable, low-permeability gown or lab coat with long sleeves and tight-fitting cuffs. Respiratory Protection: A dust mask or respirator (e.g., N95) should be used if operations generate dust. | |
| Large Spills or Aerosol-Generating Procedures | Gloves: Double-gloving with chemotherapy-rated gloves. Eye/Face Protection: A full-face shield in combination with chemical splash goggles. Body Protection: A full, disposable suit made of low-permeability fabric. Respiratory Protection: A self-contained breathing apparatus (SCBA) or a powered air-purifying respirator (PAPR) may be necessary. Foot Protection: Disposable shoe covers or chemical-resistant boots. |
Operational Plan: Step-by-Step Handling Protocol
Follow this protocol to ensure the safe handling of this compound from preparation to cleanup.
Preparation and Engineering Controls
-
Designated Area: Conduct all work with this compound in a designated, restricted area marked with appropriate warning signs.
-
Ventilation: Use process enclosures, a chemical fume hood, or other local exhaust ventilation to keep airborne levels below exposure limits.
-
Gather Materials: Ensure all necessary PPE, spill cleanup materials, and disposal containers are readily accessible before beginning work.
-
Prohibited Activities: Do not eat, drink, smoke, or apply cosmetics in the designated handling area.
Handling the Substance
-
Precautionary Review: Obtain and review special instructions before use. Do not handle until all safety precautions have been read and understood.
-
Container Handling: Keep the container tightly closed when not in use. Handle and open the container with care to avoid generating dust.
-
Weighing: If weighing the solid form, do so within a fume hood or a ventilated balance enclosure.
-
Avoid Contact: Avoid breathing dust, fumes, or spray. Prevent direct contact with skin and eyes.
Post-Handling Procedures
-
Decontamination: Decontaminate the work surface upon completion of tasks.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
-
Storage: Store this compound in a tightly closed container in a cool, well-ventilated, and dry area, protected from light and moisture. Store in a locked-up area accessible only to authorized personnel.
Emergency and Disposal Plans
Spill Response Protocol
-
Small Spills (Solid):
-
Ensure appropriate PPE is worn (at a minimum: lab coat, double gloves, eye protection).
-
Gently cover the spill with absorbent paper towels to avoid raising dust.
-
Carefully sweep or scoop the material into a designated, labeled hazardous waste container.
-
Clean the spill area with a wet cloth or paper towel, then decontaminate with an appropriate cleaning agent.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area and restrict access.
-
Don the appropriate PPE for large spills, including respiratory protection (SCBA if necessary).
-
Contain the spill and prevent it from entering drains or waterways.
-
Follow the procedure for small spills, using appropriate tools for containment and cleanup.
-
Ventilate the area and clean thoroughly once the material is removed.
-
First Aid Measures
| Exposure Route | First Aid Procedure | Citations |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists. | |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the safety data sheet or product label. |
Disposal Plan
Waste containing this compound must be treated as hazardous waste and disposed of according to all federal, state, and local regulations.
-
Segregation: Do not mix with other waste streams. Collect all contaminated materials (e.g., gloves, gowns, labware, excess chemical) in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Container Labeling: Label the waste container as "Hazardous Waste" and include the chemical name "this compound."
-
Disposal Method: Do not dispose of it in household garbage or down the drain. Arrange for disposal through a licensed hazardous material disposal company or your institution's environmental health and safety office. Incineration in a facility with an afterburner and scrubber is a potential disposal method.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
